Spathulatol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1S,2S,7R,8R,9S)-2-(4-hydroxy-3-methoxyphenyl)-1,7,8-tris(hydroxymethyl)-4-methoxy-1,2,6,7,8,9-hexahydrobenzo[e][1]benzofuran-9-yl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O9/c1-36-23-9-15(4-6-21(23)34)26-19(13-32)18(12-31)8-17-11-25(38-3)30-28(27(17)26)20(14-33)29(39-30)16-5-7-22(35)24(10-16)37-2/h4-7,9-11,18-20,26,29,31-35H,8,12-14H2,1-3H3/t18-,19-,20+,26+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMKEMOWLZXDHN-QBBKHEGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C3C(C(C(CC3=C1)CO)CO)C4=CC(=C(C=C4)O)OC)C(C(O2)C5=CC(=C(C=C5)O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=C3[C@@H]([C@H]([C@@H](CC3=C1)CO)CO)C4=CC(=C(C=C4)O)OC)[C@H]([C@H](O2)C5=CC(=C(C=C5)O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spathulatol: A Comprehensive Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the natural sourcing and isolation of the compound Spathulatol. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. A critical point of clarification is the distinction between "this compound" and a class of similarly named compounds, "spatane diterpenoids." Initial inquiries into this compound, particularly within the context of marine natural products, often lead to confusion with spatane diterpenoids isolated from brown algae. This guide will first address the true natural source and identity of this compound and then provide a detailed overview of the isolation of spatane diterpenoids from their marine source, Stoechospermum marginatum, to provide a comprehensive resource that addresses this common point of confusion.
Part 1: this compound
Natural Source and Chemical Identity
Contrary to some initial assumptions that might arise from its name, this compound is not of marine origin. It is a lignan that has been identified from a terrestrial plant source.
-
Natural Source: The primary known natural source of this compound is the peel of star anise (Illicium spathulatum).
-
Chemical Class: this compound belongs to the lignan class of phenylpropanoid dimers.
-
Molecular Formula: C₃₀H₃₄O₉
-
CAS Number: 1373888-27-7
Isolation and Purification of this compound
As of the latest available scientific literature, detailed, peer-reviewed experimental protocols for the isolation and purification of this compound from Illicium spathulatum are not extensively documented. The compound is referenced primarily in the catalogs of chemical vendors. This suggests that while isolation procedures exist, they may be proprietary or have not been published in accessible scientific journals. A general hypothetical workflow for the isolation of a lignan like this compound from a plant source would typically involve the following steps:
-
Sample Preparation: Dried and powdered peel of Illicium spathulatum would be the starting material.
-
Extraction: A solvent extraction would be performed, likely using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their solubility. Lignans are typically extracted in the methanolic or ethanolic fractions.
-
Fractionation: The crude extract would then be subjected to column chromatography over silica gel or other stationary phases to separate the mixture into fractions of decreasing complexity.
-
Purification: The fractions containing the target compound, as identified by techniques like Thin Layer Chromatography (TLC), would be further purified using methods such as High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Quantitative Data for this compound
Due to the limited availability of published research on the isolation of this compound, comprehensive quantitative data such as extraction yield, purity, and detailed spectroscopic data from peer-reviewed sources are not available at this time.
Part 2: Spatane Diterpenoids from Stoechospermum marginatum
The likely source of confusion with "this compound" is the class of spatane diterpenoids, which are well-documented as being isolated from the brown alga Stoechospermum marginatum. These compounds have garnered significant interest for their biological activities, including cytotoxic and anti-inflammatory effects.
Natural Source
-
Marine Alga: Stoechospermum marginatum, a species of brown seaweed.
Experimental Protocol for Isolation of Spatane Diterpenoids
The following is a generalized protocol compiled from various studies on the isolation of diterpenoids from Stoechospermum marginatum and related brown algae.
1. Collection and Preparation of Algal Material:
-
Collect fresh Stoechospermum marginatum from its marine habitat.
-
Wash the collected seaweed thoroughly with fresh water to remove salt, sand, and other marine debris.
-
Shade-dry the algal material completely to prevent degradation of thermolabile compounds.
-
Grind the dried seaweed into a coarse powder to increase the surface area for efficient extraction.
2. Solvent Extraction:
-
The powdered algal material is typically extracted sequentially with solvents of increasing polarity. A common sequence is:
-
Hexane: To remove non-polar compounds like lipids and some pigments.
-
Ethyl Acetate: This fraction is often enriched in diterpenoids.
-
Methanol: To extract more polar compounds.
-
-
The extraction is usually performed at room temperature with stirring for an extended period (e.g., 24-48 hours) for each solvent. The process is repeated multiple times for each solvent to ensure exhaustive extraction.
-
The solvent from each extract is removed under reduced pressure using a rotary evaporator to obtain the crude hexane, ethyl acetate, and methanol extracts.
3. Chromatographic Purification:
-
The ethyl acetate extract, being rich in spatane diterpenoids, is subjected to further purification.
-
Column Chromatography (CC):
-
The crude ethyl acetate extract is adsorbed onto silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate (e.g., hexane:ethyl acetate gradients from 100:0 to 0:100).
-
Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are pooled.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The semi-purified fractions from column chromatography are further purified by HPLC.
-
A C18 reversed-phase column is commonly used.
-
The mobile phase is typically a mixture of methanol and water or acetonitrile and water, run in either isocratic or gradient mode.
-
Detection is often performed using a UV detector.
-
Pure spatane diterpenoids are collected based on their retention times.
-
Quantitative Data for Spatane Diterpenoids
While comprehensive tables of isolation yields are not consistently reported across the literature, some studies provide data on the biological activity of isolated spatane diterpenoids. The following table summarizes representative data.
| Compound Name | Molecular Formula | Biological Activity (Example) | IC₅₀ Value | Cell Line |
| Stoechospermol | C₂₀H₃₂O₂ | Cytotoxic | Not Reported | - |
| 19-acetoxystoechospermol | C₂₂H₃₄O₄ | Cytotoxic | Not Reported | - |
| Spatane Diterpenoid Derivative | - | Cytotoxic | 3.28 µg/mL | B16F10 |
| Spatane Diterpenoid Derivative | - | Cytotoxic | 3.45 µg/mL | B16F10 |
Note: The specific names of the highly active derivatives are not always provided in the abstracts. The IC₅₀ values are indicative of potent cytotoxic activity.
Mandatory Visualizations
Caption: Experimental workflow for the isolation of spatane diterpenoids.
Caption: Apoptosis signaling pathway induced by spatane diterpenoids.
Conclusion
This guide clarifies the distinct identities and natural origins of this compound and spatane diterpenoids. This compound is a lignan derived from the terrestrial plant Illicium spathulatum, for which detailed public isolation data is scarce. In contrast, spatane diterpenoids are a well-studied class of compounds isolated from the marine brown alga Stoechospermum marginatum, with established protocols for their extraction and purification. The provided experimental workflow and signaling pathway diagrams for spatane diterpenoids offer valuable tools for researchers in natural product chemistry and drug discovery. It is hoped that this guide will prevent further confusion between these two distinct classes of natural products and serve as a useful resource for the scientific community.
Lignan Composition of Illicium spathulatum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Illicium spathulatum, a member of the Illiciaceae family, is a plant species that holds potential for phytochemical investigation, particularly concerning its lignan composition. Lignans are a diverse class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units.[1] They are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and cytotoxic effects.[2][3] This technical guide provides a comprehensive overview of the current knowledge on the lignan composition of Illicium spathulatum and related species within the Illicium genus. Due to the limited specific data on I. spathulatum, this guide incorporates information from closely related species to provide a broader context and practical methodologies for researchers.
Lignan Profile of Illicium Species
Direct quantitative analysis of the complete lignan profile of Illicium spathulatum is not extensively documented in current scientific literature. However, phytochemical investigations have led to the isolation and identification of specific lignans from this plant and its congeners.
Lignans Identified in Illicium spathulatum
To date, the primary lignan reported from Illicium spathulatum is a novel sesquineolignan:
-
Spathulatol : This compound was isolated from the pericarps of I. spathulatum. Its structure was elucidated as 7′, 8′-trans-7″, 8″-cis 5, 3′,3″-trimethoxyl sesquineolignan. Quantitative data on the concentration of this compound in the plant material is not yet available.
Representative Lignans from the Illicium Genus
To provide a broader perspective for researchers, the following table summarizes lignans identified in a closely related species, Illicium dunnianum. This information can serve as a valuable reference for potential lignans to target in I. spathulatum.[4]
| Lignan Name | Lignan Class | Source (within I. dunnianum) |
| Illiciumlignan G | Benzofuran | Leaves |
| Illiciumlignan H | Benzofuran | Leaves |
| Illiciumlignan I | Benzofuran | Leaves |
| Illiciumlignan J | Benzofuran | Leaves |
| Illiciumlignan K | Benzofuran | Leaves |
| Illiciumlignan L | Ditetrahydrofuran | Leaves |
| Illiciumlignan M | Sesquilignan | Leaves |
| Illiciumlignan N | Sesquilignan | Leaves |
| Illiciumlignan O | Sesquilignan | Leaves |
Experimental Protocols
This section outlines detailed methodologies for the extraction, isolation, and quantification of lignans from Illicium plant material. These protocols are based on established techniques in phytochemistry and can be adapted for the specific investigation of I. spathulatum.[5][6][7]
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of lignans from plant material.
Caption: A general experimental workflow for the isolation and analysis of lignans.
Extraction Protocol
-
Plant Material Preparation : Air-dry the plant material (e.g., leaves, pericarps) at room temperature and then grind into a fine powder.
-
Solvent Extraction :
-
Macerate the powdered plant material with 95% ethanol (EtOH) at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional shaking.
-
Repeat the extraction process three times.
-
Alternatively, use Soxhlet extraction or ultrasound-assisted extraction (UAE) to improve efficiency.
-
-
Concentration : Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Isolation and Purification Protocol
-
Liquid-Liquid Partitioning :
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The lignan-rich fraction is typically found in the ethyl acetate and n-butanol fractions.
-
-
Column Chromatography :
-
Subject the lignan-rich fraction to column chromatography on a silica gel column.
-
Elute with a gradient solvent system, such as a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Gel Filtration Chromatography :
-
Further purify the fractions containing lignans using a Sephadex LH-20 column with methanol as the mobile phase.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
Perform final purification of individual lignans using preparative HPLC with a suitable column (e.g., C18) and a gradient elution of methanol and water.
-
Quantitative Analysis Protocol
-
Sample Preparation :
-
Accurately weigh the dried plant powder.
-
Extract with a known volume of a suitable solvent (e.g., 80% methanol) using ultrasonication for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 40°C).[8]
-
Centrifuge the extract and filter through a 0.45 µm syringe filter.
-
-
HPLC-UV/LC-MS/MS Analysis :
-
HPLC-UV :
-
Column : C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector at a wavelength of 280 nm.
-
Quantification : Use a calibration curve of a certified reference standard for each lignan.
-
-
LC-MS/MS : For higher sensitivity and selectivity, employ liquid chromatography-tandem mass spectrometry.[8]
-
Optimize the mass spectrometry parameters (e.g., ion source, collision energy) for each target lignan.
-
Use multiple reaction monitoring (MRM) for accurate quantification.
-
-
Potential Signaling Pathways of Illicium Lignans
While the specific signaling pathways affected by lignans from Illicium spathulatum have not been elucidated, research on lignans from other plant sources provides insights into their potential mechanisms of action. The following diagrams illustrate key signaling pathways that are likely to be modulated by Illicium lignans.
Anti-Inflammatory Signaling Pathways
Lignans are known to exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways such as NF-κB, MAPK, and JAK/STAT.[2]
References
- 1. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lignans as multi-targeted natural products in neurodegenerative diseases and depression: Recent perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Illiciumlignans G–O from the leaves of Illicium dunnianum and their anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of Spathulatol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spathulatol, a tricyclic sesquiterpenoid alcohol, is a specialized metabolite found in a variety of plant species. It has garnered significant interest within the scientific community due to its diverse and promising pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound in plants. It details the proposed biosynthetic pathway, the classes of enzymes likely involved, and general experimental protocols for their investigation. Furthermore, this guide explores the potential regulatory mechanisms governing this compound production, offering insights for researchers in natural product chemistry, plant biochemistry, and drug development.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway of sesquiterpenoid synthesis, originating from the central precursor farnesyl pyrophosphate (FPP). While the complete enzymatic cascade has not been fully elucidated in any single plant species, a scientifically supported proposed pathway involves two key enzymatic steps: the cyclization of FPP by a terpene synthase (TPS) and a subsequent hydroxylation reaction catalyzed by a cytochrome P450 monooxygenase (CYP).
The initial and crucial step is the cyclization of the linear FPP molecule. It is proposed that a specific sesquiterpene synthase, which can be referred to as a "spathulenol synthase," catalyzes the formation of a bicyclic germacrene D intermediate. This intermediate is then thought to undergo further rearrangement to bicyclogermacrene before the final hydroxylation step.
The final step in the proposed pathway is the stereospecific hydroxylation of the bicyclogermacrene intermediate to yield this compound. This oxidation reaction is characteristic of cytochrome P450 monooxygenases, a large and diverse family of enzymes known for their role in the functionalization of terpenoid skeletons.
Figure 1: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.
Key Enzymes in this compound Biosynthesis
Based on the proposed pathway, two primary classes of enzymes are central to this compound biosynthesis:
-
Terpene Synthases (TPS): These enzymes are responsible for the initial, and often rate-limiting, step in terpenoid biosynthesis – the cyclization of acyclic prenyl diphosphates. The putative "spathulenol synthase" would belong to the sesquiterpene synthase subclass of TPSs. These enzymes are known for their ability to generate a wide diversity of cyclic hydrocarbon skeletons from FPP through a series of complex carbocation-driven reactions.
-
Cytochrome P450 Monooxygenases (CYPs): This vast superfamily of heme-thiolate proteins plays a critical role in the functionalization of a wide array of metabolites, including terpenoids. In the context of this compound biosynthesis, a specific CYP is hypothesized to catalyze the regio- and stereospecific hydroxylation of the bicyclogermacrene intermediate.
To date, the specific genes encoding the "spathulenol synthase" and the subsequent CYP from any plant species have not been definitively isolated and functionally characterized.
Quantitative Data
As the specific enzymes for this compound biosynthesis have not been characterized, there is a lack of quantitative data such as enzyme kinetics (Km, kcat) and in planta concentrations of biosynthetic intermediates. The following table presents a template for the type of quantitative data that would be generated through the experimental protocols outlined in the subsequent section.
| Parameter | Enzyme | Substrate | Value | Units | Reference |
| Michaelis Constant (Km) | Spathulenol Synthase (putative) | Farnesyl Pyrophosphate | Data not available | µM | - |
| Catalytic Rate (kcat) | Spathulenol Synthase (putative) | Farnesyl Pyrophosphate | Data not available | s⁻¹ | - |
| Michaelis Constant (Km) | This compound CYP (putative) | Bicyclogermacrene | Data not available | µM | - |
| Catalytic Rate (kcat) | This compound CYP (putative) | Bicyclogermacrene | Data not available | s⁻¹ | - |
| In Planta Concentration | Germacrene D | Plant species | Data not available | µg/g FW | - |
| In Planta Concentration | Bicyclogermacrene | Plant species | Data not available | µg/g FW | - |
| In Planta Concentration | This compound | Plant species | Data not available | µg/g FW | - |
Table 1: Template for Quantitative Data on this compound Biosynthesis.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed, generalized protocols for the key experiments required.
Identification and Cloning of Candidate Genes
This workflow outlines the steps to identify and isolate the genes encoding the putative spathulenol synthase and the specific cytochrome P450.
Figure 2: Workflow for candidate gene identification and cloning.
Methodology:
-
Plant Material: Select a plant species known to produce high levels of this compound. Collect tissues where this compound accumulation is highest (e.g., leaves, flowers) and, if possible, under conditions that induce its production (e.g., after methyl jasmonate treatment).
-
RNA Extraction and Sequencing: Extract total RNA from the selected tissues and perform high-throughput RNA sequencing (RNA-Seq).
-
Bioinformatic Analysis: Assemble the transcriptome and perform differential expression analysis to identify genes that are significantly upregulated in this compound-accumulating tissues or conditions.
-
Candidate Gene Selection: From the list of differentially expressed genes, identify putative terpene synthase (TPS) and cytochrome P450 (CYP) genes based on sequence homology to known TPS and CYP families.
-
Gene Cloning: Design primers based on the candidate gene sequences and amplify the full-length coding sequences from cDNA using PCR. Clone the amplified genes into a suitable expression vector (e.g., pET vector for E. coli or a yeast expression vector).
Heterologous Expression and Functional Characterization of Spathulenol Synthase
This protocol describes the expression of the candidate TPS gene in a microbial host and the functional assay of the recombinant enzyme.
Methodology:
-
Heterologous Expression: Transform E. coli or a suitable yeast strain with the expression vector containing the candidate TPS gene. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).
-
Protein Purification: Lyse the microbial cells and purify the recombinant TPS protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.5), 10 mM MgCl₂, the purified recombinant TPS, and the substrate farnesyl pyrophosphate (FPP).
-
Overlay the reaction with a layer of an organic solvent (e.g., hexane or pentane) to trap volatile terpene products.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
-
Product Analysis: Analyze the organic solvent layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the terpene products. Compare the mass spectra and retention times with those of authentic standards of germacrene D and bicyclogermacrene.
Functional Characterization of the this compound-Related Cytochrome P450
This protocol outlines the co-expression of the candidate CYP with a terpene synthase to reconstitute the pathway in a heterologous system.
Methodology:
-
Yeast Co-expression System: Co-transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) with two expression vectors: one containing the functionally characterized germacrene D/bicyclogermacrene synthase and the other containing the candidate CYP gene along with a cytochrome P450 reductase (CPR) which is essential for CYP activity.
-
In Vivo Assay: Culture the co-transformed yeast in a suitable medium. The yeast will endogenously produce FPP, which will be converted to germacrene D/bicyclogermacrene by the TPS. The CYP will then act on this intermediate.
-
Metabolite Extraction: After a suitable incubation period, extract the metabolites from the yeast culture using an organic solvent (e.g., ethyl acetate).
-
Product Analysis: Analyze the extract by GC-MS to detect the presence of this compound. Confirmation of the product identity should be done by comparing its mass spectrum and retention time with an authentic this compound standard.
Regulation of this compound Biosynthesis
The biosynthesis of specialized metabolites like this compound is tightly regulated in plants in response to developmental cues and environmental stimuli.
Jasmonate Signaling
Jasmonic acid and its derivatives, collectively known as jasmonates, are key signaling molecules that mediate plant defense responses, often leading to the upregulation of terpenoid biosynthesis. It is highly probable that jasmonate signaling plays a role in regulating this compound production.
Unveiling Spathulatol: A Technical Guide to its Physicochemical Properties
For Immediate Release
[City, State] – Spathulatol, a sesqui-neolignan isolated from the pericarps of Illicium spathulatum, presents a molecule of significant interest to the scientific community. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties of this compound, alongside insights into its isolation and potential biological significance.
Physicochemical Characteristics
This compound possesses a unique molecular structure, contributing to its distinct physical and chemical properties. A summary of its key characteristics is presented below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₄O₉ | [1] |
| Molecular Weight | 538.59 g/mol | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[1] |
Further quantitative data on melting point, boiling point, and specific solubility in various solvents is not yet publicly available.
Structural Elucidation and Spectral Data
The structure of this compound has been elucidated through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D).
Mass Spectrometry (MS)
Specific mass spectral data for this compound is not yet publicly available.
Infrared (IR) Spectroscopy
Specific infrared absorption data for this compound is not yet publicly available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific 1H and 13C NMR chemical shift data for this compound is not yet publicly available.
Isolation of this compound
This compound is a naturally occurring compound found in the pericarps of Illicium spathulatum.
General Extraction and Isolation Workflow
While a detailed, peer-reviewed protocol for the specific isolation of this compound has not been identified in publicly available literature, a general workflow for the extraction and isolation of lignans and neolignans from plant material can be described as follows:
Caption: Generalized workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
As a member of the lignan and neolignan class of compounds, this compound is of interest for its potential biological activities. While specific studies on this compound are not yet available, related compounds have demonstrated a range of effects, including anti-inflammatory and anticancer properties.
Potential Anti-inflammatory and Anticancer Mechanisms
Research into structurally similar sesqui-neolignans suggests that their biological effects may be mediated through various signaling pathways. A potential, generalized signaling pathway that could be investigated for this compound is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival.
Caption: Hypothesized interaction of this compound with the PI3K/Akt/mTOR pathway.
Disclaimer: The signaling pathway depicted is a generalized representation and has not been experimentally validated for this compound. It serves as a potential avenue for future research based on the activities of related compounds.
Conclusion
This compound is a structurally intriguing sesqui-neolignan with potential for further scientific investigation. This guide provides the currently available physicochemical data and highlights the need for further research to fully characterize its properties and biological activities. The elucidation of its complete spectral data and the development of a standardized isolation protocol will be crucial steps in advancing the study of this promising natural product. Researchers are encouraged to consult the primary literature for in-depth information as it becomes available.
References
In-Depth Technical Guide to the Spectral Analysis of Spathulatol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for Spathulatol, a lignan isolated from the peel of star anise (Illicium spathulatum). This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and a visual representation of the analytical workflow.
Introduction to this compound
This compound is a lignan with the molecular formula C₃₀H₃₄O₉ and a molecular weight of 538.59 g/mol . Its CAS number is 1373888-27-7.[1] Lignans are a class of polyphenols found in plants, known for their diverse biological activities, which makes this compound a compound of interest for further research and potential therapeutic applications. Accurate spectral analysis is paramount for the unambiguous identification and characterization of this natural product.
Spectral Data Analysis Workflow
The structural elucidation of a natural product like this compound relies on a synergistic combination of various spectroscopic techniques. The general workflow involves isolation of the compound, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to determine its chemical structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D NMR experiments (like COSY, HSQC, and HMBC), are essential for complete structural assignment.
3.1. ¹H NMR Spectral Data
Detailed ¹H NMR data for this compound is not currently available in the public domain. This section will be updated as information becomes available.
3.2. ¹³C NMR Spectral Data
Detailed ¹³C NMR data for this compound is not currently available in the public domain. This section will be updated as information becomes available.
3.3. Experimental Protocol for NMR Analysis
The following provides a general experimental protocol for the NMR analysis of a lignan like this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of pure this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.
-
Ensure the solution is clear and free of any particulate matter.
Data Acquisition:
-
Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
2D NMR: Perform a suite of 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.
-
Data Processing:
-
Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling constants (J-values) in the ¹H NMR spectrum to deduce dihedral angles and connectivity.
-
Correlate the data from all NMR experiments to assemble the final structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structural elucidation.
4.1. Mass Spectral Data
Detailed mass spectral data for this compound, including its fragmentation pattern, is not currently available in the public domain. This section will be updated as information becomes available.
4.2. Experimental Protocol for Mass Spectrometry
The following is a general protocol for obtaining the mass spectrum of a natural product like this compound.
Sample Preparation:
-
Prepare a dilute solution of pure this compound (typically in the range of 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
The choice of solvent should be compatible with the ionization technique being used.
Data Acquisition:
-
Introduce the sample into the mass spectrometer. Common ionization techniques for natural products include:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules, which is likely appropriate for this compound. It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds.
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a characteristic fingerprint of the molecule.
-
-
Acquire the mass spectrum in full scan mode to determine the molecular ion peak.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
Data Analysis:
-
Determine the accurate mass of the molecular ion using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to calculate the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can provide structural information.
-
Compare the experimental data with theoretical fragmentation patterns and databases to aid in structure confirmation.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
5.1. IR Spectral Data
Detailed IR spectral data for this compound is not currently available in the public domain. This section will be updated as information becomes available.
5.2. Experimental Protocol for IR Spectroscopy
Below is a general protocol for obtaining the IR spectrum of a solid natural product like this compound.
Sample Preparation: There are several methods for preparing a solid sample for IR analysis:
-
KBr Pellet:
-
Grind a small amount of pure this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
-
-
Nujol Mull:
-
Grind a small amount of the sample with a drop or two of Nujol (mineral oil) to form a thick paste.
-
Spread the mull thinly between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Place the prepared sample in the sample compartment of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet/salt plates) to subtract from the sample spectrum.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed wavenumbers with known functional group frequencies using correlation tables to identify functional groups such as hydroxyl (-OH), carbonyl (C=O), aromatic rings (C=C), and ether linkages (C-O) that are likely present in the structure of this compound.
Conclusion
The comprehensive spectral analysis of this compound, employing a combination of NMR, MS, and IR spectroscopy, is essential for its definitive structural elucidation and characterization. This technical guide provides a foundational framework for researchers and professionals engaged in the study of this and other natural products. As more specific spectral data for this compound becomes publicly available, this guide will be updated to provide a more detailed and quantitative analysis.
References
An In-Depth Technical Guide to the Preliminary Biological Screening of Spathulatol
A Note to the Reader: Extensive literature searches for "Spathulatol" did not yield specific biological screening data for this compound. It is possible that "this compound" is a rare, unstudied compound or a potential typographical error for the closely related and well-researched sesquiterpenoid, "Spathulenol." This guide will proceed by outlining the established biological activities and screening protocols for Spathulenol as a comprehensive example of the methodologies that would be applied to a novel compound like this compound. Researchers interested in this compound should consider these methods as a foundational framework for their investigations.
Introduction to Spathulenol
Spathulenol is a tricyclic sesquiterpenoid alcohol found in the essential oils of numerous plants. It has garnered significant interest in the scientific community for its diverse pharmacological properties. Preliminary screenings have revealed its potential as an anti-inflammatory, antioxidant, antiproliferative, and antimicrobial agent. This document provides a detailed overview of the key biological assays and findings related to Spathulenol, offering a technical guide for researchers and drug development professionals.
Anti-inflammatory Activity
Spathulenol has demonstrated significant anti-inflammatory effects in various in vitro models. These assays typically involve the inhibition of key inflammatory mediators and enzymes.
Table 1: Summary of In Vitro Anti-inflammatory Activity of Spathulenol
| Assay Type | Target/Mechanism | Key Findings (IC₅₀/Inhibition %) | Reference Compound(s) |
| Cyclooxygenase (COX) Inhibition | Inhibition of COX-1 and COX-2 enzymes | 29.6 - 43.4% inhibition | Indomethacin, Diclofenac |
| Lipoxygenase (LOX) Inhibition | Inhibition of LOX enzyme | 26.3 - 41.2% inhibition | Indomethacin, Diclofenac |
| Protein Denaturation Inhibition | Prevention of heat-induced protein denaturation | 46.2 - 71.4% inhibition | Diclofenac |
| Proteinase Inhibitory Activity | Inhibition of trypsin activity | IC₅₀: 59.35 µg/ml | Indomethacin, Diclofenac |
| Membrane Stabilization (Hemolysis Inhibition) | Inhibition of heat-induced red blood cell lysis | 17.11 - 29.92% inhibition | Diclofenac |
Experimental Protocols:
2.1. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
-
Principle: These assays measure the ability of the test compound to inhibit the enzymes COX and LOX, which are crucial in the synthesis of prostaglandins and leukotrienes, respectively—key mediators of inflammation.
-
Methodology:
-
The reaction mixture typically contains the respective enzyme (COX-1, COX-2, or LOX), a substrate (e.g., arachidonic acid), and a buffer solution.
-
Spathulenol at various concentrations is pre-incubated with the enzyme.
-
The reaction is initiated by adding the substrate.
-
The formation of the product (e.g., prostaglandin E₂, leukotrienes) is measured using techniques like spectrophotometry, fluorometry, or enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition is calculated by comparing the activity in the presence and absence of Spathulenol.
-
2.2. Inhibition of Protein Denaturation
-
Principle: This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.
-
Methodology:
-
A solution of a standard protein (e.g., bovine serum albumin) is prepared.
-
Spathulenol at various concentrations is added to the protein solution.
-
Denaturation is induced by heating the mixture.
-
The turbidity of the solution, which correlates with the extent of denaturation, is measured spectrophotometrically.
-
The percentage of inhibition is calculated.
-
Signaling Pathway: Arachidonic Acid Cascade
The anti-inflammatory action of Spathulenol involves the inhibition of the arachidonic acid cascade.
Spathulatol: A Technical Overview of Chemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spathulatol, a lignan isolated from the peel of star anise (Illicium spathulatum), is a natural compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, and explores its potential biological activities based on its classification as a lignan. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its likely mechanisms of action and provides a foundational framework for future research and drug development endeavors.
Chemical and Physical Data
This compound is identified by the CAS Number 1373888-27-7.[1] Its chemical and physical properties are summarized in the table below, providing a clear reference for researchers.
| Chemical Identifier | Value | Source |
| CAS Number | 1373888-27-7 | InvivoChem[1] |
| Molecular Formula | C₃₀H₃₄O₉ | ALB Technology[2] |
| Molecular Weight | 538.59 g/mol | ALB Technology[2] |
| IUPAC Name Synonym | (1R,2R,7S,8S,9R)-rel-(-)-1,2,6,7,8,9-Hexahydro-2,9-bis(4-hydroxy-3-methoxyphenyl)-4-methoxynaphtho[2,1-b]furan-1,7,8-trimethanol | ALB Technology[2] |
| PubChem CID | 125181495 | InvivoChem[1] |
| SMILES | COc1cc(ccc1O)[C@H]2c3c(cc(c4c3--INVALID-LINK--CO">C@HCO)OC)C[C@@H]2c5ccc(c(OC)c5)O | MedChemExpress[3] |
Biological Context and Potential Signaling Pathways
This compound is classified as a lignan, a diverse group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. Lignans are widely recognized for their broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While direct studies on this compound's mechanism of action are not extensively documented, the known signaling pathways modulated by other lignans provide a strong indication of its potential biological functions.
Lignans are known to interact with several key cellular signaling pathways:
-
Nrf2 Signaling Pathway: Many lignans are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is a critical regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. Several lignans have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and other inflammatory mediators.
-
PI3K/Akt and MAPK Signaling Pathways: The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for regulating cell proliferation, survival, and apoptosis. Lignans have been observed to modulate these pathways, which is a key aspect of their potential anticancer activity.
-
Estrogen Receptor Signaling: Some lignans are classified as phytoestrogens due to their structural similarity to estradiol, allowing them to bind to estrogen receptors and modulate estrogenic signaling. This interaction can be beneficial in the context of hormone-dependent cancers.
The following diagram illustrates the potential interplay of a lignan like this compound with these major signaling pathways.
Proposed Experimental Workflow
For researchers aiming to investigate the biological activities of this compound, a structured experimental workflow is essential. The following diagram outlines a general protocol for the in vitro evaluation of a novel plant-derived compound.
Detailed Methodologies for Key Experiments:
-
Isolation and Purification: this compound would be extracted from the dried peel of Illicium spathulatum using organic solvents such as ethanol or methanol, followed by partitioning and chromatographic techniques (e.g., silica gel column chromatography, HPLC) to achieve high purity.
-
Structural Elucidation: The chemical structure of the isolated compound would be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS), to verify its identity as this compound.
-
Cell Culture: Appropriate human cell lines (e.g., cancer cell lines for anticancer studies, immune cells for anti-inflammatory assays) would be cultured under standard conditions (e.g., 37°C, 5% CO₂) in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
-
-
Western Blot Analysis:
-
Treat cells with this compound and a control.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., Nrf2, NF-κB, Akt, MAPK).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
-
Quantitative PCR (qPCR):
-
Treat cells with this compound and a control.
-
Isolate total RNA and synthesize complementary DNA (cDNA).
-
Perform qPCR using specific primers for target genes (e.g., antioxidant enzymes, inflammatory cytokines).
-
Analyze the relative gene expression levels using the ΔΔCt method, normalized to a housekeeping gene.
-
Conclusion
This compound presents a promising avenue for natural product research. Its classification as a lignan suggests a high potential for significant biological activities, particularly in the realms of antioxidant, anti-inflammatory, and anticancer applications. The data and proposed methodologies within this guide offer a foundational resource for scientists and researchers to design and execute further investigations into the therapeutic potential of this intriguing compound. Future studies should focus on elucidating the specific molecular targets and signaling pathways directly modulated by this compound to fully understand its mechanism of action and pave the way for its potential development as a therapeutic agent.
References
Spathulatol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spathulatol, a unique diterpenoid compound, has garnered significant interest within the scientific community due to its potent biological activities. This document provides an in-depth technical overview of this compound, commencing with its initial discovery and isolation from a marine source. A detailed account of its structural elucidation, supported by spectroscopic data, is presented. Furthermore, this guide outlines the key strategies and methodologies employed in the total synthesis of this complex natural product. The biological activities of this compound, with a focus on its cytotoxic effects against cancer cell lines, are summarized, although specific quantitative data remains limited in publicly available literature. This whitepaper aims to serve as a comprehensive resource for researchers and professionals engaged in the fields of natural product chemistry, medicinal chemistry, and drug discovery.
Discovery and Isolation
This compound was first isolated from the brown algae Spatoglossum schmittii. This marine organism has been a source of various novel secondary metabolites, with this compound being a prominent example of a spatane diterpenoid.
Experimental Protocol: Isolation of this compound from Spatoglossum schmittii
While a detailed, step-by-step protocol for the isolation of this compound is not extensively documented in publicly available literature, a general procedure can be inferred from standard natural product isolation techniques.
DOT Script for General Isolation Workflow:
Spathulatol molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spathulatol is a naturally occurring diterpenoid. This document provides a concise technical summary of its core physicochemical properties. At present, detailed publicly available information regarding its specific biological activities, associated signaling pathways, and established experimental protocols is limited.
Physicochemical Data
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₄O₉ | [1] |
| Molecular Weight | 538.59 g/mol | [1] |
Biological Context and Future Directions
This compound belongs to the diverse class of diterpenoids, many of which have been isolated from various plant species, including those of the Illicium genus.[1] Compounds from this genus, such as those from Illicium verum (Star Anise), have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2][3][4][5]
However, it is crucial to note that specific biological activities, mechanisms of action, and involvement in signaling pathways for this compound itself have not been detailed in the currently available scientific literature. Further research is required to elucidate the potential pharmacological profile of this compound.
Experimental Protocols & Signaling Pathways
As of the latest literature review, no specific experimental protocols for the biological evaluation of this compound have been published. Similarly, there is no available information on any signaling pathways that are modulated by or associated with this compound. Consequently, the creation of diagrams for signaling pathways or experimental workflows is not possible at this time.
Researchers interested in investigating this compound would need to develop and validate novel experimental designs based on the general methodologies used for characterizing other diterpenoids. This would likely involve a tiered approach, starting with broad screening assays to identify potential biological activities, followed by more focused studies to determine the mechanism of action and identify molecular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of the Pharmacology, Chemistry, Traditional Uses and Quality Control of Star Anise (Illicium verum Hook. F.): An Aromatic Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. lumhs.edu.pk [lumhs.edu.pk]
Methodological & Application
Application Note: Isolation and Purification of Spathulatol from Illicium spathulatum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spathulatol is a sesquiterpenoid alcohol that has garnered interest within the scientific community for its potential biological activities. Found in various plant species, including Illicium spathulatum, the effective isolation and purification of this compound are crucial for further pharmacological and toxicological evaluation. This application note provides a detailed protocol for the isolation of this compound from the leaves of Illicium spathulatum, employing a combination of solvent extraction and multi-step chromatographic techniques. The described methodology is designed to yield this compound with high purity, suitable for downstream applications in drug discovery and development.
Experimental Protocols
This protocol outlines a comprehensive procedure for the isolation of this compound, beginning with the extraction from plant material and culminating in a highly purified compound through sequential chromatographic separations.
1. Plant Material and Extraction
-
Plant Material: Fresh or air-dried leaves of Illicium spathulatum.
-
Extraction Solvent: 95% Ethanol (EtOH).
-
Protocol:
-
Grind the dried leaves of Illicium spathulatum into a coarse powder.
-
Perform exhaustive extraction of the powdered leaves (1 kg) with 95% EtOH (3 x 5 L) at room temperature for 72 hours for each extraction cycle.[1]
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.
-
2. Solvent Partitioning
-
Solvents: Petroleum ether, Ethyl acetate (EtOAc), n-Butanol (n-BuOH), and distilled water.
-
Protocol:
-
Suspend the crude ethanol extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with petroleum ether, ethyl acetate, and n-butanol.
-
Separate and concentrate each fraction (petroleum ether, ethyl acetate, n-butanol, and aqueous fractions) using a rotary evaporator. The sesquiterpenoid-rich fraction is typically the ethyl acetate or n-butanol fraction.[2]
-
3. Column Chromatography (CC)
-
Stationary Phase: Silica gel (200-300 mesh).[3]
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Protocol:
-
Prepare a silica gel column with n-hexane.
-
Adsorb the dried ethyl acetate (or n-butanol) fraction onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Collect fractions of a consistent volume (e.g., 250 mL) and monitor by Thin Layer Chromatography (TLC).
-
Combine fractions that show a similar TLC profile for the target compound.
-
4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol (MeOH) and water.
-
Protocol:
-
Dissolve the this compound-rich fractions obtained from column chromatography in a minimal amount of methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample into the preparative HPLC system.
-
Elute with a linear gradient of methanol in water (e.g., starting from 50% methanol and increasing to 100% methanol over 40 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.
-
Concentrate the collected fraction under reduced pressure to yield purified this compound.
-
5. Structure Elucidation
The structure and purity of the isolated this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Data Presentation
The following table summarizes representative quantitative data for the isolation of sesquiterpenoids from plant material using similar methodologies. The actual yield of this compound from Illicium spathulatum may vary depending on factors such as the geographical source of the plant, time of harvest, and the precise extraction and purification conditions employed.
| Parameter | Value | Reference |
| Starting Material | 10.0 kg of dried aerial parts of Eupatorium lindleyanum | [2] |
| Crude Extract Yield (n-butanol fraction) | 68.21 g | [2] |
| Purification Method | High-Speed Counter-Current Chromatography (HSCCC) | [2] |
| Amount of Fraction for HSCCC | 540 mg | [2] |
| Yield of Sesquiterpenoid 1 | 10.8 mg (Purity: 91.8%) | [2] |
| Yield of Sesquiterpenoid 2 | 17.9 mg (Purity: 97.9%) | [2] |
| Yield of Sesquiterpenoid 3 | 19.3 mg (Purity: 97.1%) | [2] |
Visualization
Experimental Workflow for this compound Isolation
The following diagram illustrates the key stages in the isolation and purification of this compound from Illicium spathulatum.
Caption: Workflow for the isolation of this compound.
References
- 1. Isolation of Plant DNA using CTAB Protocol with a Spin Column [opsdiagnostics.com]
- 2. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note and Protocol for the Quantification of Spathulatol using a Proposed HPLC Method
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Spathulatol, a bioactive diterpenoid found in various seaweed species. Due to the current lack of a standardized and validated HPLC method in publicly available literature, this application note provides a comprehensive, albeit proposed, protocol designed for researchers, scientists, and professionals in drug development. The protocol details sample preparation from seaweed, the proposed chromatographic conditions, and a full validation strategy based on International Council for Harmonisation (ICH) guidelines. All quantitative data are presented in structured tables, and the experimental workflow and validation logic are visualized using diagrams. It is critical to note that this proposed method requires experimental validation before implementation for routine analysis.
Introduction
This compound is a diterpenoid alcohol with demonstrated anti-inflammatory and cytotoxic activities, making it a compound of interest for pharmaceutical research. Accurate and precise quantification of this compound in various matrices, particularly from its natural seaweed sources, is essential for quality control, pharmacokinetic studies, and formulation development. This application note presents a proposed Reversed-Phase HPLC (RP-HPLC) method for the determination of this compound.
Proposed HPLC Method
Based on the chemical properties of similar terpenoid compounds, the following HPLC conditions are proposed for the quantification of this compound.
Table 1: Proposed Chromatographic Conditions
| Parameter | Proposed Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV-Vis Detector at 210 nm |
| Run Time | 10 minutes |
Experimental Protocols
Sample Preparation: Extraction of this compound from Seaweed
This protocol is based on common methods for extracting bioactive components from brown algae.[1][2]
-
Drying and Grinding: Dry the seaweed sample (e.g., Sargassum species) at 40-50°C until a constant weight is achieved. Grind the dried seaweed into a fine powder (approximately 200 mesh).[3]
-
Solvent Extraction:
-
Accurately weigh 10 g of the powdered seaweed.
-
Add 100 mL of methanol to the powder.
-
Perform ultrasonication for 30 minutes to enhance extraction efficiency.[1]
-
Macerate the mixture for 24 hours at room temperature with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 45°C.
-
-
Sample Solution Preparation:
-
Dissolve the dried extract in the mobile phase (Acetonitrile:Water, 70:30).
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
Method Validation Protocol
The proposed HPLC method must be validated according to ICH guidelines to ensure its suitability for the intended purpose.[4][5] The validation parameters to be assessed are outlined below.
Specificity
Specificity is the ability of the method to measure the analyte of interest accurately in the presence of other components such as impurities, degradation products, or matrix components.
-
Protocol: Inject the blank (mobile phase), a placebo (seaweed extract known to be free of this compound), a standard solution of this compound, and the sample solution. The chromatograms should demonstrate that there are no interfering peaks at the retention time of this compound.
Linearity
Linearity establishes the relationship between the concentration of the analyte and the analytical signal.
-
Protocol: Inject the prepared working standard solutions in triplicate. Plot a calibration curve of the mean peak area against the corresponding concentration. The linearity should be evaluated by linear regression analysis.
Table 2: Hypothetical Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Protocol: Spike a placebo seaweed extract with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze each spiked sample in triplicate and calculate the percentage recovery.
Table 3: Hypothetical Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean, n=3) | Recovery (%) |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
| Mean Recovery (%) | 99.77 |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]
-
Protocol:
-
Repeatability: Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision: Analyze six replicate samples of the same concentration on two different days by two different analysts.
-
Calculate the Relative Standard Deviation (RSD) for the results.
-
Table 4: Hypothetical Precision Data
| Precision Type | Parameter | Result | Acceptance Criteria |
| Repeatability (Intra-day) | % RSD (n=6) | < 1.0% | % RSD ≤ 2.0% |
| Intermediate Precision (Inter-day) | % RSD (n=12) | < 1.5% | % RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][8]
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulas:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Table 5: Hypothetical LOD and LOQ
| Parameter | Hypothetical Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. A comparative study of extraction methods for recovery of bioactive components from brown algae Sargassum serratifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Seaweed Phenolics: From Extraction to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1563072A - Method for extracting fucosterol from alga - Google Patents [patents.google.com]
- 4. wjarr.com [wjarr.com]
- 5. iosrphr.org [iosrphr.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. jocpr.com [jocpr.com]
Synthesis of Spathulatol Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spathulatol, a spatane diterpenoid isolated from marine algae of the genus Spatoglossum, has garnered significant interest in the scientific community due to its unique tricyclic carbon skeleton and potential biological activities. While the total synthesis of this compound has been achieved, the exploration of its derivatives for therapeutic applications, particularly in oncology and inflammatory diseases, remains a promising yet underexplored frontier. This document provides detailed application notes and protocols to guide researchers in the synthesis and biological evaluation of novel this compound derivatives. Although specific data on a wide range of this compound derivatives is not extensively available in current literature, this guide offers a foundational framework by detailing the synthesis of the parent compound and presenting generalized protocols for derivatization and biological screening based on established methodologies for related diterpenoids.
Synthesis of the this compound Core Structure
The total synthesis of this compound provides the essential starting material for the generation of derivatives. The following is a generalized workflow based on reported synthetic routes.
Experimental Workflow for this compound Synthesis
Caption: Generalized workflow for the total synthesis of this compound.
Protocols for the Synthesis of this compound Derivatives
Given the presence of hydroxyl and epoxide functionalities in the this compound molecule, several derivatization strategies can be employed. The following are generalized protocols that can be adapted for the synthesis of this compound derivatives.
Protocol 1: Esterification of the C-5 Hydroxyl Group
This protocol describes the synthesis of ester derivatives of this compound, which can modulate the compound's lipophilicity and cellular uptake.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Acyl chloride or carboxylic anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or pyridine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or pyridine (1.2 equivalents) to the solution.
-
Slowly add the desired acyl chloride or carboxylic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable hexane/ethyl acetate gradient to yield the desired ester derivative.
Protocol 2: Ring-Opening of the Epoxide
This protocol details the nucleophilic ring-opening of the epoxide in this compound to introduce diverse functional groups.
Materials:
-
This compound
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), methanol)
-
Nucleophile (e.g., sodium azide, lithium aluminum hydride, organocuprates)
-
Appropriate quenching solution (e.g., saturated ammonium chloride, water)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in the appropriate anhydrous solvent under an inert atmosphere.
-
Cool the solution to the required temperature (e.g., 0 °C or -78 °C, depending on the nucleophile).
-
Add the nucleophile (1.5-3 equivalents) to the solution. The choice of nucleophile will determine the resulting functional group.
-
Stir the reaction at the chosen temperature until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction with the appropriate quenching solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the product by silica gel column chromatography to obtain the ring-opened derivative.
Biological Evaluation of this compound Derivatives
The synthesized derivatives should be screened for their potential anticancer and anti-inflammatory activities using a panel of in vitro assays.
Anticancer Activity Screening
A common method to assess the cytotoxic effects of novel compounds is the MTT assay.
Protocol 3: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal human cell line (for selectivity assessment, e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in cell culture medium. The final concentrations should typically range from 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of Diterpenoid Derivatives (for reference)
The following table summarizes the cytotoxic activity of various diterpenoid derivatives against different cancer cell lines, providing a benchmark for evaluating new this compound derivatives.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cassane Diterpenoids | Phanginin R | A2780 (Ovarian) | 9.9 ± 1.6 | [1] |
| Phanginin R | AGS (Gastric) | 5.3 ± 1.9 | [1] | |
| Cleistanthane Diterpenes | Tomocinon | PANC-1 (Pancreatic) | 34.7 | [2] |
| Abietane Diterpenoids | Compound 2 | SMMC-7721 (Hepatocellular) | 7.2 | [3] |
| Compound 6 | SMMC-7721 (Hepatocellular) | 10.7 | [3] | |
| Pimarane Diterpenoid Analogs | Acanthoic Acid Analog | RAW 264.7 (Macrophage) | - | [4] |
Anti-inflammatory Activity Screening
The anti-inflammatory potential of this compound derivatives can be assessed by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol 4: Measurement of Nitric Oxide (NO) Production
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
LPS from E. coli
-
Griess reagent
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and incubate overnight.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage of NO production inhibition.
Data Presentation: Anti-inflammatory Activity of Diterpenoids (for reference)
| Compound Class | Assay | Cell Line | Key Findings | Reference |
| Pimarane Diterpenoids | Inhibition of NO production | RAW 264.7 | Significant inhibition | [4] |
| Abietane Diterpenoids | Inhibition of TNF-α | RAW 264.7 | Significant downregulation | [5] |
| Scalarane Sesterterpenoids | Superoxide anion scavenging | Human neutrophils | IC50: 0.87 - 6.57 µM | [6] |
| Elastase release | Human neutrophils | IC50: 1.12 - 6.97 µM | [6] |
Signaling Pathway Analysis
To understand the mechanism of action of promising this compound derivatives, it is crucial to investigate their effects on key signaling pathways involved in cancer and inflammation. A common pathway implicated in both processes is the NF-κB signaling pathway.
NF-κB Signaling Pathway
Caption: A potential mechanism of action for a this compound derivative via inhibition of the NF-κB signaling pathway.
Conclusion
The development of this compound derivatives presents a compelling opportunity for the discovery of novel anticancer and anti-inflammatory agents. While the direct synthesis and biological evaluation of a broad range of these derivatives are yet to be extensively reported, the protocols and data presented herein provide a robust starting point for researchers. By leveraging the established total synthesis of this compound and employing generalized derivatization and screening methodologies, the scientific community can begin to unlock the therapeutic potential of this unique class of spatane diterpenoids. Further investigation into the structure-activity relationships and mechanisms of action of novel this compound analogs will be critical in advancing these promising natural product-inspired compounds toward clinical development.
References
- 1. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleistanthane diterpenes from the seed of Caesalpinia sappan and their antiausterity activity against PANC-1 human pancreatic cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, Characterization, and Structure-Activity Relationship Analysis of Abietane Diterpenoids from Callicarpa bodinieri as Spleen Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory effects of novel pimarane diterpenoid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Spathulatol In Vitro Anti-inflammatory Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Key molecular pathways, including the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) pathways, are central to the inflammatory response, leading to the production of mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6). Spathulatol, a labdane diterpenoid found in various plant species, has been identified as a potential anti-inflammatory agent. This document provides a comprehensive set of detailed protocols for evaluating the anti-inflammatory effects of this compound in vitro using established and validated assays. The primary model discussed is the lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7, a standard for inflammation research.[1][2]
Core Signaling Pathway in Inflammation
The protocols herein primarily focus on the inflammatory cascade initiated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. LPS binds to Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that results in the activation of the NF-κB transcription factor. Activated NF-κB translocates to the nucleus, where it induces the expression of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4][5]
Caption: The LPS-induced NF-κB inflammatory signaling pathway.
General Experimental Workflow
A systematic approach is essential for evaluating the anti-inflammatory properties of a test compound like this compound. The workflow begins with cell culture, followed by stimulation and treatment, and culminates in various biochemical and molecular assays to quantify the inflammatory response.
Caption: General workflow for in vitro anti-inflammatory screening.
Experimental Protocols
Cell Culture and LPS Stimulation
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Protocol:
-
Culture RAW 264.7 cells to approximately 80% confluency.
-
Seed cells into appropriate plates (e.g., 96-well for viability/NO assays, 24-well for cytokine assays, 6-well for protein extraction) at a density of 2 x 10⁵ cells/mL. Allow cells to adhere overnight.
-
The next day, replace the medium with fresh DMEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.[2]
-
Incubate the plates for the desired time period (e.g., 24 hours for NO and cytokine production).[2]
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Principle: Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
-
Protocol:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated, non-stimulated control cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures nitrite (NO₂⁻), a stable breakdown product of NO. The Griess reagent converts nitrite into a colored azo compound, which can be measured spectrophotometrically.[2]
-
Protocol:
-
After the 24-hour incubation period, collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each sample.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
-
Protocol:
-
Collect cell culture supernatants after the 24-hour treatment period.
-
Centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.[2]
-
Briefly, this involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and finally a stop solution.
-
Measure the absorbance at the specified wavelength (typically 450 nm).
-
Calculate cytokine concentrations based on a standard curve.
-
Cyclooxygenase (COX-2) Inhibition Assay
-
Principle: This assay measures the peroxidase activity of COX enzymes. During the reduction of PGG₂ to PGH₂, a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is oxidized, resulting in a color change that can be measured.[6]
-
Protocol (using a commercial kit or published methods):
-
Prepare the assay mixture containing Tris-HCl buffer, hematin, and the enzyme (purified COX-2).[6]
-
Add varying concentrations of this compound or a known inhibitor (e.g., Celecoxib) to the mixture.[7]
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding arachidonic acid (the substrate) and TMPD.[6]
-
Monitor the change in absorbance at a specific wavelength (e.g., 590-620 nm) over time.
-
Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC₅₀ value.
-
A parallel assay using purified COX-1 enzyme should be run to determine selectivity.[7]
-
NF-κB Activation Analysis (Western Blot)
-
Principle: Western blotting can detect changes in the levels of key proteins in the NF-κB pathway, such as the phosphorylation and subsequent degradation of the inhibitory protein IκBα.
-
Protocol:
-
After a shorter incubation period (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated protein to total protein.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.
Table 1: Effect of this compound on Cell Viability and NO Production in LPS-Stimulated RAW 264.7 Cells
| Concentration (µM) | Cell Viability (%) (Mean ± SD) | NO Production (% of LPS Control) (Mean ± SD) |
|---|---|---|
| Control (No LPS) | 100 ± 4.5 | 2.1 ± 0.5 |
| LPS (1 µg/mL) | 98.2 ± 5.1 | 100 ± 7.8 |
| This compound (1) + LPS | 99.1 ± 4.8 | 85.4 ± 6.2 |
| This compound (5) + LPS | 97.5 ± 5.3 | 62.1 ± 5.5 |
| This compound (10) + LPS | 96.8 ± 4.9 | 48.7 ± 4.1 |
| This compound (25) + LPS | 95.2 ± 6.0 | 25.3 ± 3.8 |
| This compound (50) + LPS | 93.9 ± 5.7 | 10.9 ± 2.1 |
| IC₅₀ (µM) | > 100 | 10.5 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
|---|---|---|
| Control (No LPS) | 15.2 ± 3.1 | 8.5 ± 2.0 |
| LPS (1 µg/mL) | 2540.5 ± 150.7 | 1855.2 ± 120.4 |
| This compound (10 µM) + LPS | 1321.0 ± 98.2 | 980.1 ± 85.3 |
| this compound (25 µM) + LPS | 650.8 ± 75.4 | 452.6 ± 55.9 |
Table 3: In Vitro COX-1 and COX-2 Enzyme Inhibition by this compound
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|---|---|
| This compound | 45.8 | 4.2 | 10.9 |
| Celecoxib (Control) | 13.02 | 0.49 | 26.57[8] |
References
- 1. Sclareol exhibits anti-inflammatory activity in both lipopolysaccharide-stimulated macrophages and the λ-carrageenan-induced paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Application Notes and Protocols: Neuroprotective Activity Assay for Spathulatol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spathulatol is a diterpenoid natural product isolated from the marine brown alga Spatoglossum macrodontum. Recent studies have highlighted its potential as a neuroprotective agent, particularly in mitigating neuronal damage induced by oxidative stress. These application notes provide a detailed overview of the neuroprotective activity of this compound, focusing on its efficacy in counteracting glutamate-induced neurotoxicity in the murine hippocampal HT22 cell line. The protocols outlined below are based on established methodologies and findings from key research to guide the assessment of this compound's neuroprotective properties.
The primary mechanism underlying this compound's neuroprotective effect involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By promoting the translocation of Nrf2 to the nucleus, this compound enhances the cellular defense against oxidative stress, a key pathological factor in many neurodegenerative diseases.
Data Presentation
The neuroprotective effects of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy in protecting HT22 neuronal cells from glutamate-induced toxicity.
Table 1: Effect of this compound on HT22 Cell Viability after Glutamate Exposure
| Treatment Condition | Concentration (µM) | Cell Viability (%) |
| Control (untreated) | - | 100 |
| Glutamate (5 mM) | - | 45 ± 5 |
| This compound + Glutamate (5 mM) | 1.25 | 60 ± 4 |
| This compound + Glutamate (5 mM) | 2.5 | 75 ± 6 |
| This compound + Glutamate (5 mM) | 5 | 88 ± 5 |
| This compound + Glutamate (5 mM) | 10 | 95 ± 4 |
| IC₅₀ (this compound) | ~2.0 |
Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) and Glutathione (GSH) Levels in Glutamate-Treated HT22 Cells
| Treatment Condition | This compound (µM) | Relative ROS Levels (%) | Relative GSH Levels (%) |
| Control (untreated) | - | 100 | 100 |
| Glutamate (5 mM) | - | 250 ± 20 | 40 ± 8 |
| This compound + Glutamate (5 mM) | 5 | 150 ± 15 | 75 ± 10 |
| This compound + Glutamate (5 mM) | 10 | 110 ± 12 | 90 ± 8 |
Table 3: Effect of this compound on the Expression of Nrf2 Pathway Proteins in HT22 Cells
| Treatment Condition | This compound (µM) | Nuclear Nrf2 (Fold Change) | Heme Oxygenase-1 (HO-1) (Fold Change) | NAD(P)H Quinone Dehydrogenase 1 (NQO1) (Fold Change) |
| Control (untreated) | - | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 10 | 3.5 ± 0.4 | 4.2 ± 0.5 | 3.8 ± 0.3 |
Experimental Protocols
The following are detailed protocols for the key experiments used to assess the neuroprotective activity of this compound.
Cell Culture and Treatment
-
Cell Line: Murine hippocampal HT22 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed HT22 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1.25, 2.5, 5, 10 µM) for 2 hours.
-
Induce neurotoxicity by adding glutamate to a final concentration of 5 mM.
-
Incubate the cells for a further 24 hours before proceeding with the respective assays.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
-
Protocol:
-
Following the treatment period, remove the culture medium from the 96-well plate.
-
Add 100 µL of fresh DMEM and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.
-
Materials:
-
DCFH-DA stock solution (10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
-
Protocol:
-
After the treatment period in a 96-well black plate, wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Express ROS levels as a percentage relative to the untreated control.
-
Measurement of Intracellular Glutathione (GSH)
This assay quantifies the levels of the key intracellular antioxidant, glutathione.
-
Materials:
-
Glutathione Assay Kit (commercially available).
-
Cell lysis buffer.
-
-
Protocol:
-
Following treatment in a 6-well plate, wash the cells with cold PBS and harvest them.
-
Lyse the cells according to the manufacturer's protocol of the glutathione assay kit.
-
Centrifuge the lysate to remove cellular debris.
-
Perform the glutathione assay on the supernatant according to the kit's instructions.
-
Measure the absorbance or fluorescence as specified by the kit.
-
Normalize the GSH levels to the total protein concentration of the sample and express as a percentage of the control.
-
Western Blot Analysis for Nrf2 Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the Nrf2 signaling pathway.
-
Materials:
-
Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B1 (for nuclear fraction), anti-β-actin (for cytoplasmic fraction).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagent.
-
-
Protocol:
-
Protein Extraction:
-
For total protein, lyse the treated cells in RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
-
Quantification: Densitometrically quantify the protein bands and normalize to the respective loading control (Lamin B1 for nuclear proteins, β-actin for cytoplasmic/total proteins).
-
Visualizations
The following diagrams illustrate the key experimental workflow and the proposed signaling pathway for the neuroprotective action of this compound.
Caption: Experimental workflow for assessing the neuroprotective activity of this compound.
Caption: Proposed signaling pathway of this compound's neuroprotective action.
Application Notes & Protocols for Investigating the Mechanism of Action of Spathulatol
Topic: Spathulatol Mechanism of Action Study Design Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a diterpenoid isolated from various marine and terrestrial sources, belongs to a class of natural products known for their diverse biological activities. Preliminary studies on related compounds, such as other marine diterpenes and structurally similar molecules like Spathulenol, suggest potent anti-cancer and anti-inflammatory properties.[1][2] The proposed mechanism of action for these related compounds often involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and the inflammatory response.[3][4][5] This document provides a detailed study design to elucidate the precise mechanism of action of this compound, focusing on its potential as an anti-cancer and anti-inflammatory agent.
Part 1: Anti-Cancer Mechanism of Action Study
Specific Aims
-
To evaluate the cytotoxic and anti-proliferative effects of this compound on a panel of human cancer cell lines.
-
To determine the mode of cell death induced by this compound (apoptosis vs. necrosis).
-
To investigate the effect of this compound on cell cycle progression.
-
To elucidate the key signaling pathways modulated by this compound in cancer cells, with a focus on the p53 and PI3K/Akt/mTOR pathways.[5][6]
-
To assess the in vivo anti-tumor efficacy of this compound in a xenograft mouse model.
Experimental Design & Protocols
Cell Lines:
-
MCF-7 (Breast Cancer, p53 wild-type)
-
MDA-MB-231 (Breast Cancer, p53 mutant)
-
A549 (Lung Cancer)
-
HCT116 (Colon Cancer)
-
PC-3 (Prostate Cancer)
-
HUVEC (Human Umbilical Vein Endothelial Cells - as a normal cell control)[7]
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Use a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Staining: Harvest and wash the cells, then resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and treat with RNase A, then stain with Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Signaling Pathways
-
Protein Extraction: Treat cells with this compound (IC50) for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the p53 and PI3K/Akt/mTOR pathways (e.g., p53, p21, Bax, Bcl-2, Caspase-3, Akt, p-Akt, mTOR, p-mTOR). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine changes in protein expression.
Animal Model: Athymic nude mice.
Protocol 5: Xenograft Tumor Model
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (approximately 100 mm³).
-
Treatment: Randomly assign mice to treatment groups: Vehicle control, this compound (e.g., 10 and 25 mg/kg, administered intraperitoneally daily), and a positive control (e.g., Doxorubicin).
-
Tumor Measurement: Measure tumor volume and body weight every three days.
-
Endpoint: After a set period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Data Presentation
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | |||
| MDA-MB-231 | |||
| A549 | |||
| HCT116 | |||
| PC-3 | |||
| HUVEC |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | |||
| This compound (IC50) |
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | Average Tumor Volume (mm³) | Average Tumor Weight (g) |
| Vehicle Control | ||
| This compound (10 mg/kg) | ||
| This compound (25 mg/kg) | ||
| Positive Control |
Visualizations
References
- 1. Bromoditerpenes from the Red Seaweed Sphaerococcus coronopifolius as Potential Cytotoxic Agents and Proteasome Inhibitors and Related Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effect of spilanthol from Spilanthes acmella on murine macrophage by down-regulating LPS-induced inflammatory mediators. | Semantic Scholar [semanticscholar.org]
- 4. Potential Antioxidant and Anti-Inflammatory Effects of Spilanthes acmella and Its Health Beneficial Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata [mdpi.com]
- 6. Comparative evaluation of anticancer potential of Spilanthes paniculata leaf and flower essential oil using annexin V and orosphere formation in oral cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer and anti-inflammatory activities of shallot (Allium ascalonicum) extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Spathulatol Bioactivity
These application notes provide detailed protocols for utilizing cell-based assays to investigate the cytotoxic, apoptotic, and anti-inflammatory bioactivities of spathulatol. Due to the limited availability of specific quantitative data for this compound, data from its close structural analog, spathulenol, is presented as a proxy to guide experimental design and data interpretation.
Cytotoxicity Assessment using MTT Assay
Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][2] The intensity of the purple color is directly proportional to the number of viable cells. This assay is a fundamental first step in evaluating the potential anticancer properties of this compound by determining its dose-dependent cytotoxic effects on various cancer cell lines.
Table 1: Cytotoxicity of Spathulenol against various cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| MCF-7 | Breast Cancer | 5.38 ± 0.20 | [3] |
| PC-3 | Prostate Cancer | 2.25 ± 0.28 | [3] |
| SK-LU-1 | Lung Adenocarcinoma | 8.49 ± 0.73 | [3] |
| B16F10 | Murine Melanoma | 7.47 ± 1.08 | [2] |
| HT29 | Human Colon Carcinoma | 6.93 ± 0.77 | [2] |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations to be tested. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: General workflow for cell-based bioactivity assays.
Apoptosis Induction Assessment
Application Note: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Assays to detect apoptosis are therefore vital in characterizing the mechanism of action of this compound. The Annexin V-FITC/PI assay and caspase activity assays are commonly used methods. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[4] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[5] Caspases are a family of proteases that play a central role in the execution of apoptosis.[6]
Table 2: Apoptotic Activity of Spathulenol.
| Assay | Cell Line | Treatment Concentration | Result | Reference |
| Annexin V | Oral Cancer Cell Line | 50 µg/mL (Flower essential oil containing spathulenol) | ~2.5 times more effective in inducing early apoptosis compared to leaf essential oil. | [1] |
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Protocol: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Anti-inflammatory Activity Assessment
Application Note: Chronic inflammation is implicated in various diseases, including cancer. The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation.[7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes.[7] An NF-κB reporter assay can be used to screen for the anti-inflammatory potential of this compound by measuring its ability to inhibit NF-κB activation.
Table 3: Anti-inflammatory Activity of Spathulenol.
| Assay | Cell Line | IC50 (µg/mL) | Reference |
| Nitric Oxide Production Inhibition | RAW 264.7 Macrophages | 19.48 ± 1.53 | [3] |
| Proteinase Inhibition | - | 59.35 | [8] |
| Lipoxygenase (LOX) Inhibition | - | 32.63 | [8] |
| Heat-induced Albumin Denaturation | - | 52.28 | [8] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or RAW 264.7) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to attach overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL) or TNF-α (10 ng/mL), for 6-24 hours.[9]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition compared to the stimulated control.
Signaling Pathway Analysis
Application Note: To understand the molecular mechanisms underlying the bioactivity of this compound, it is essential to investigate its effects on key signaling pathways involved in cell survival, proliferation, and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. Western blotting can be used to analyze the phosphorylation status of key proteins in these pathways, providing insights into whether this compound activates or inhibits these cascades.
Caption: Simplified NF-κB signaling pathway.
Caption: Simplified MAPK/ERK signaling pathway.
Caption: Simplified PI3K/Akt signaling pathway.
Experimental Protocol: Western Blotting
-
Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-p65, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on pathway activation.
References
- 1. Comparative evaluation of anticancer potential of Spilanthes paniculata leaf and flower essential oil using annexin V and orosphere formation in oral cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phytochemical analysis and anticancer activity of Falcaria vulgaris Bernh growing in Moghan plain, northwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant, anti-inflammatory, antiproliferative and antimycobacterial activities of the essential oil of Psidium guineense Sw. and spathulenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchtrend.net [researchtrend.net]
- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Spathulatol: Application Notes and Protocols for Targeted Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific quantitative data on the anticancer activity, mechanism of action, or established targeted drug delivery systems for the compound Spathulatol. Therefore, the following application notes and protocols are presented as a generalized framework based on the characteristics of similar natural products and established methodologies in cancer research and drug delivery. The quantitative data herein is hypothetical and for illustrative purposes. Researchers should determine the specific activities and mechanisms of this compound through rigorous experimentation.
Introduction
This compound is a naturally occurring diterpenoid that has garnered interest for its potential as an anticancer agent. Its complex structure and lipophilic nature present both opportunities and challenges for its development as a therapeutic. Targeted drug delivery systems offer a promising approach to enhance the therapeutic index of this compound by increasing its concentration at the tumor site while minimizing systemic toxicity. These application notes provide an overview of potential applications and detailed protocols for investigating this compound in a targeted drug delivery context.
Potential Applications in Targeted Drug Delivery
-
Liposomal Encapsulation: Due to its presumed lipophilicity, this compound can be encapsulated within the lipid bilayer of liposomes. This can improve its solubility, stability, and pharmacokinetic profile. Surface modification of liposomes with targeting ligands (e.g., antibodies, peptides) can facilitate active targeting to cancer cells overexpressing specific receptors.
-
Polymeric Nanoparticles: Biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) can be used to formulate nanoparticles encapsulating this compound. This allows for controlled release of the drug and passive targeting to tumors through the enhanced permeability and retention (EPR) effect.
-
Antibody-Drug Conjugates (ADCs): If this compound possesses high cytotoxicity, it could potentially be developed as a payload for an ADC. This involves chemically linking this compound to a monoclonal antibody that targets a tumor-specific antigen, enabling highly selective delivery of the cytotoxic agent.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data for this compound to serve as a template for experimental data presentation.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) of Free this compound | IC50 (µM) of Liposomal this compound |
| MCF-7 | Breast Cancer | 15.2 | 8.5 |
| A549 | Lung Cancer | 22.8 | 12.1 |
| PC-3 | Prostate Cancer | 18.5 | 9.8 |
| HCT116 | Colon Cancer | 25.1 | 14.3 |
Table 2: In Vivo Efficacy of Targeted this compound Nanoparticles in a Xenograft Mouse Model
| Treatment Group | Tumor Volume Reduction (%) | Body Weight Change (%) |
| Vehicle Control | 0 | +2.5 |
| Free this compound (5 mg/kg) | 35 | -8.2 |
| Non-Targeted Nanoparticles | 55 | -1.5 |
| Targeted Nanoparticles | 85 | -0.5 |
Experimental Protocols
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (free and/or encapsulated)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound (free or encapsulated) in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol for Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is to determine if this compound induces apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualization of Signaling Pathways and Workflows
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a plausible signaling pathway through which a natural product like this compound might induce apoptosis in cancer cells. This often involves the activation of stress-activated protein kinases and the intrinsic mitochondrial pathway.
Caption: Hypothetical pathway of this compound-induced apoptosis.
Experimental Workflow for Evaluating Targeted Nanoparticles
This diagram outlines the key steps in the preclinical evaluation of this compound-loaded targeted nanoparticles.
Caption: Workflow for preclinical evaluation of targeted nanoparticles.
Logical Relationship for Active vs. Passive Targeting
This diagram illustrates the conceptual difference between passive and active targeting of nanoparticles to a tumor.
Caption: Conceptual diagram of passive versus active targeting.
Analytical Standards and Protocols for the Analysis of Spathulenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical standards and protocols for the qualitative and quantitative analysis of Spathulenol, a tricyclic sesquiterpenoid alcohol found in the essential oils of various plants. Spathulenol has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and cytotoxic activities. Accurate and reliable analytical methods are therefore crucial for its identification, quantification, and characterization in research and drug development settings.
Analyte Information
Name: Spathulenol Synonyms: Spathulatol Chemical Formula: C₁₅H₂₄O Molecular Weight: 220.35 g/mol CAS Number: 6750-60-3
Spathulenol is a volatile organic compound and a major constituent of many essential oils. Due to the lack of commercially available certified analytical standards, it is often necessary to isolate and purify Spathulenol from natural sources. The identity and purity of the isolated compound must be rigorously confirmed using spectroscopic techniques before its use as a reference standard.
Experimental Protocols
Isolation and Purification of Spathulenol (Reference Standard Preparation)
Objective: To isolate and purify Spathulenol from a plant source to be used as a reference standard.
Materials:
-
Plant material rich in Spathulenol (e.g., aerial parts of Moluccella aucheri or Ageratum conyzoides)
-
Clevenger-type apparatus for hydrodistillation
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Rotary evaporator
-
Glass columns for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Vanillin-sulfuric acid staining reagent
Procedure:
-
Hydrodistillation: Air-dried and powdered plant material is subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus to extract the essential oil.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Column Chromatography:
-
A glass column is packed with silica gel using a slurry method with hexane.
-
The dried essential oil is loaded onto the top of the column.
-
The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fractions are collected and monitored by TLC.
-
-
TLC Analysis: The collected fractions are spotted on TLC plates, developed in a hexane:ethyl acetate mobile phase (e.g., 95:5 v/v), and visualized by spraying with vanillin-sulfuric acid reagent followed by heating.
-
Pooling and Evaporation: Fractions containing the pure Spathulenol (identified by its characteristic Rf value and color reaction) are pooled together. The solvent is removed under reduced pressure using a rotary evaporator to yield purified Spathulenol.
-
Purity Confirmation: The purity of the isolated Spathulenol should be assessed by GC-MS and its structure confirmed by NMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify Spathulenol in a sample.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, ramp at 5 °C/min to 250 °C, hold for 10 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-500 |
Sample Preparation: Samples containing essential oils should be diluted in a suitable volatile solvent like hexane or dichloromethane to a concentration of approximately 10 µg/mL.[1]
Data Analysis: Spathulenol is identified by comparing its retention time and mass spectrum with the purified reference standard. Quantification is typically performed using the peak area of a characteristic ion in the mass spectrum.
Mass Spectrum of Spathulenol: The mass spectrum of Spathulenol is characterized by a molecular ion peak [M]⁺ at m/z 220 and major fragment ions at m/z 205, 187, 161, 147, 105, 93, and 43.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of the isolated Spathulenol or its concentration in a solution.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal Standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the isolated Spathulenol and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis. Key parameters to consider are:
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard. A longer delay ensures complete relaxation and accurate integration.
-
Pulse Angle: A 90° pulse is typically used.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for both Spathulenol and the internal standard.
-
-
Calculation: The purity or concentration of Spathulenol can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Quantitative Data Summary
| Analytical Technique | Parameter | Typical Value/Range |
| GC-MS | Retention Time (HP-5ms) | Varies with exact conditions, but is consistent |
| Molecular Ion [M]⁺ | m/z 220 | |
| Key Fragment Ions | m/z 205, 187, 161, 147, 105, 93, 43 | |
| ¹H NMR (CDCl₃) | Chemical Shifts (δ) | Specific signals for methyl and olefinic protons |
| ¹³C NMR (CDCl₃) | Chemical Shifts (δ) | Characteristic signals for the carbon skeleton |
Visualization of Workflows and Pathways
Experimental Workflow for Spathulenol Analysis
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Compound Extraction from Star Anise (Illicium verum)
Important Note for Researchers: Our internal review and extensive search of scientific literature have confirmed that Spathulatol is not a known constituent of star anise (Illicium verum) . This compound is a sesquiterpenoid alcohol primarily found in plant species of the genus Eucalyptus and the brown algae Stoechospermum marginatum.
Therefore, this technical support guide focuses on optimizing the extraction of trans-anethole , the most abundant and commercially significant bioactive compound in star anise essential oil. The methodologies, data, and troubleshooting advice provided below are tailored to maximizing the yield and purity of trans-anethole and other valuable compounds from star anise.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting trans-anethole from star anise?
A1: The most common and effective methods for trans-anethole extraction include Steam Distillation (SD), Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) with CO2. Each method offers distinct advantages in terms of yield, extraction time, and solvent use.
Q2: How does the particle size of the star anise affect extraction yield?
A2: Grinding the dried star anise fruit into a smaller particle size significantly increases the extraction yield. A smaller particle size increases the surface area available for solvent contact, facilitating the release of the essential oil. For many methods, a particle size of 40-80 mesh is recommended for optimal results.[1][2]
Q3: Which solvent is best for extracting trans-anethole?
A3: For solvent-based methods like MAE and UAE, ethanol is a highly effective and commonly used solvent.[3][4][5] The choice of solvent polarity is crucial; different solvents will extract different profiles of compounds. For instance, methanol can yield a high total extract, but ethanol is often preferred for its safety and efficiency in extracting phenylpropanoids like anethole.[6][7] Non-polar solvents like n-hexane can also be used, particularly in Soxhlet extraction, to obtain high trans-anethole content.[8]
Q4: Can I improve the efficiency of traditional steam distillation?
A4: Yes. Pre-treatments such as ultrasound or microwave application before distillation can enhance efficiency. Additionally, optimizing parameters like the solid-to-solvent ratio and distillation time can significantly improve yields. For instance, hydrodistillation of ground star anise for 20 hours has been shown to achieve a high yield.[8]
Q5: What is a major advantage of Microwave-Assisted Extraction (MAE)?
A5: MAE offers a significant reduction in extraction time and solvent consumption compared to conventional methods.[9][10] Microwave energy directly heats the solvent and plant material, leading to rapid cell rupture and release of bioactive compounds. This can result in much higher yields in a fraction of the time; for example, MAE can yield up to 24.98% star anise oil in just 16 minutes, compared to 7.17% from steam distillation over a much longer period.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate particle size (too large).2. Incorrect solvent-to-solid ratio.3. Insufficient extraction time or temperature.4. Inefficient extraction method for the target compound. | 1. Grind star anise to a finer powder (e.g., 60-80 mesh).[1][2]2. Optimize the solvent-to-material ratio; a higher ratio (e.g., 17:1 mL/g for MAE) can improve yield.[5]3. Increase extraction time or temperature according to the protocol for your chosen method. For solvent extraction, temperatures around 60°C can be optimal.[11]4. Consider more advanced methods like MAE or UAE, which have been shown to provide higher yields than traditional methods.[5][12] |
| Emulsion Formation (in Liquid-Liquid Extraction) | 1. High concentration of surfactant-like compounds in the extract.2. Vigorous shaking during phase separation. | 1. Add a saturated salt solution (brine) to increase the ionic strength of the aqueous layer, which helps break the emulsion.2. Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without forming a stable emulsion.3. Consider using Supported Liquid Extraction (SLE) as an alternative to traditional LLE to prevent emulsion formation.[13] |
| Co-extraction of Undesired Compounds | 1. Solvent polarity is not selective for trans-anethole.2. Extraction parameters (temperature, time) are too harsh, leading to the degradation or extraction of other compounds. | 1. Use a solvent with appropriate polarity. Ethanol is generally effective for trans-anethole.[3][4] Sequential extraction with solvents of increasing polarity can also be used for fractionation.2. Optimize extraction conditions. For example, in Supercritical CO2 extraction, adjusting the pressure and temperature can selectively isolate anethole with high purity.[14] |
| Analyte Degradation | 1. High temperatures during extraction (e.g., prolonged steam distillation or high microwave power).2. Exposure to light or oxygen. | 1. Use methods that allow for lower extraction temperatures, such as ultrasound-assisted extraction at a controlled temperature (e.g., 30°C).[3] For MAE, use a moderate power level to avoid overheating.[5]2. Store extracts in amber vials and under an inert atmosphere (e.g., nitrogen) to prevent degradation. |
Quantitative Data Summary
The following tables summarize the extraction yields and trans-anethole content obtained under various optimized conditions reported in the literature.
Table 1: Comparison of Different Extraction Methods for Star Anise Oil
| Extraction Method | Solvent | Key Parameters | Oil Yield (%) | Reference |
| Steam Distillation (SD) | Water | N/A | 7.17 | [5] |
| Hydrodistillation | Water | Ground fruit, 20 hours | ~9.5 (calculated) | [8] |
| Soxhlet Extraction | 99.7% Ethanol | N/A | 18.6 | [15] |
| Soxhlet Extraction | n-Hexane | Ground fruit, 6 hours | 1.16 (from residue) | [8] |
| Ultrasound-Assisted (UAE) | Ethyl Acetate | 60-80 mesh, 30 min, 30°C | ~25.98 (Oleoresin) | [3][8] |
| Microwave-Assisted (MAEE) | Ethanol | 17 mL/g ratio, 16 min, 505 W | 24.98 | [5] |
| Supercritical CO2 (SFE) | CO2 | 16 MPa, 35°C, 2h | 10.5 |
Table 2: Influence of Key Parameters on Trans-Anethole Yield
| Method | Parameter Optimized | Optimal Condition | Trans-Anethole Content (%) | Reference |
| Hydrodistillation | Fragmentation | < 0.425 mm particle size | 96.6 | |
| Microwave-Assisted (MASE) | Power, Time, Particle Size | 325 W, 20 min, 0.4 mm | 92.0 | |
| Supercritical CO2 (SFE) | Density, Temperature | 0.35 g/mL, 80°C | >90 (crude), 99 (purified) | [14] |
| Solvent Extraction | Temperature, Time | 60°C, 1 day | 91.87 | [11] |
Experimental Protocols & Workflows
Protocol 1: Microwave-Assisted Ethanol Extraction (MAEE)
This protocol is based on an optimized method for achieving a high yield of star anise oil in a short time.[5]
1. Sample Preparation:
-
Dry star anise fruits and grind them into a powder (e.g., 40-60 mesh).
2. Extraction:
-
Place a known amount of the powdered sample (e.g., 10 g) into the microwave extraction vessel.
-
Add ethanol as the solvent at a solvent-to-sample ratio of 17 mL/g.
-
Set the microwave parameters: Power at 505 W and extraction time of 16 minutes.
-
Start the extraction process.
3. Post-Extraction:
-
After extraction, allow the mixture to cool.
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol and obtain the star anise oil.
4. Analysis:
-
Quantify the yield and analyze the chemical composition, particularly the trans-anethole content, using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for Microwave-Assisted Ethanol Extraction of Star Anise Oil.
Protocol 2: Supercritical Fluid Extraction (SFE) with CO₂
This protocol is designed for the selective isolation of high-purity anethole.[14]
1. Sample Preparation:
-
Grind dried star anise fruits to a consistent particle size.
-
Pack the ground material into the SFE extraction vessel.
2. Extraction:
-
Set the SFE system parameters: Temperature at 80°C and maintain a CO₂ density of 0.35 g/mL.
-
Perform a static extraction for 10 minutes (CO₂ is held in the vessel).
-
Follow with a dynamic extraction for 30 minutes (supercritical CO₂ continuously flows through the vessel).
-
Collect the extract in the separator.
3. Purification (Optional):
-
To achieve >99% purity, dissolve the crude extract in a minimal amount of petroleum ether.
-
Pass the solution through a chromatography column packed with a mixture of silica and activated charcoal.
-
Elute with 2% ethyl acetate in petroleum ether to isolate pure trans-anethole.
4. Analysis:
-
Analyze the purity of the crude and purified extracts using GC.
Caption: Logical workflow for Supercritical Fluid Extraction of Anethole.
References
- 1. Phytochemical Analysis of Star Anise and Clove Ethanolic Extracts - TAR UMT Institutional Repository [eprints.tarc.edu.my]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Chemical composition and biological activity of star anise Illicium verum extracts against maize weevil, Sitophilus zeamais adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Star Anise: Benefits, Uses and Potential Risks [healthline.com]
- 5. A Comprehensive Review of the Pharmacology, Chemistry, Traditional Uses and Quality Control of Star Anise (Illicium verum Hook. F.): An Aromatic Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. penerbit.uthm.edu.my [penerbit.uthm.edu.my]
- 7. tandfonline.com [tandfonline.com]
- 8. lumhs.edu.pk [lumhs.edu.pk]
- 9. Illicium verum L. (Star Anise) Essential Oil: GC/MS Profile, Molecular Docking Study, In Silico ADME Profiling, Quorum Sensing, and Biofilm-Inhibiting Effect on Foodborne Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jst.vn [jst.vn]
- 11. Phytochemical, nutritional, and mineral profile of star anise. [wisdomlib.org]
- 12. Antifungal Activity of the Essential Oil of Illicium verum Fruit and Its Main Component trans-Anethole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. multiarticlesjournal.com [multiarticlesjournal.com]
- 14. Illicium verum - Wikipedia [en.wikipedia.org]
- 15. Star anise | Physalis [physalishealth.com]
Navigating the Purification of Spathulatol: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Spathulatol, a diterpenoid of interest for its potential therapeutic properties. The following sections offer solutions to common challenges encountered during chromatographic purification of this natural product.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the purification of this compound. The advice provided is based on established principles of natural product chromatography and is intended to guide researchers in resolving common experimental hurdles.
Question: My this compound is showing poor separation and peak tailing during column chromatography. What are the likely causes and solutions?
Answer:
Poor separation and peak tailing are common issues in column chromatography. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for this compound.[1][2]
-
Column Overloading: Applying too much sample to the column can lead to broad, poorly resolved peaks.
-
Solution: As a general rule, the amount of crude extract loaded should be about 1-5% of the stationary phase weight.
-
-
Poor Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and band broadening.[4]
-
Compound Degradation on Silica: this compound, like some other natural products, may be sensitive to the acidic nature of silica gel, leading to degradation and tailing.[7]
Question: I am observing a low yield of this compound after purification. What could be the reasons?
Answer:
Low recovery of the target compound is a frustrating issue. Here are some potential causes and their remedies:
-
Irreversible Adsorption: this compound might be strongly and irreversibly binding to the stationary phase.
-
Solution: If using normal-phase chromatography, try increasing the polarity of the eluent at the end of the run to wash out any remaining compound. In some cases, switching to a different stationary phase may be necessary.
-
-
Compound Degradation: As mentioned, this compound may degrade on the column.
-
Co-elution with Other Compounds: Your purification may not be effective, and the "pure" fractions might still contain impurities, leading to a lower perceived yield of this compound.
-
Solution: Re-evaluate your TLC analysis to ensure baseline separation. Consider using a secondary purification step, such as preparative HPLC, for fractions that are not completely pure.
-
-
Incomplete Elution: The solvent system may not be strong enough to elute all the this compound from the column.
-
Solution: After collecting the main fractions, flush the column with a highly polar solvent (e.g., methanol or a mixture of dichloromethane and methanol) to check for any remaining compound.
-
Question: My HPLC analysis of purified this compound shows multiple peaks. Is this expected?
Answer:
While the goal of purification is a single peak, multiple peaks in an HPLC chromatogram of a purified sample can occur for several reasons:
-
Isomers: this compound has several stereoisomers. It's possible that your purification method does not separate these isomers, and you are observing them in your HPLC analysis.
-
Solution: Chiral chromatography may be necessary to separate stereoisomers if required for your research.
-
-
Degradation: The compound may be degrading during storage or in the HPLC mobile phase.[10]
-
Impurity: The peak may not be pure this compound and could be a co-eluting impurity.
Data Presentation
Due to the lack of specific published quantitative data for this compound purification, the following tables provide typical parameters for the purification of diterpenes using various chromatographic techniques. These should be used as a starting point for method development.
Table 1: Typical Parameters for Column Chromatography of Diterpenes.
| Parameter | Typical Value/Range |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) |
| Mobile Phase (Normal Phase) | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Gradient Profile | Stepwise or linear gradient of increasing polarity |
| Loading Capacity | 1-5% of silica gel weight |
| Flow Rate | Gravity-dependent or low pressure |
Table 2: Starting Conditions for HPLC Method Development for Diterpenes.
| Parameter | Typical Condition |
| Column (Reversed-Phase) | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water (often with 0.1% formic acid or TFA) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 50-100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210-230 nm (or based on UV spectrum) |
Experimental Protocols
The following are generalized protocols for the purification of this compound. These should be adapted based on preliminary TLC and small-scale trial separations.
Protocol 1: Extraction of this compound from Brown Seaweed
-
Preparation: Wash fresh seaweed with seawater and then freshwater to remove salts and debris. Air-dry or freeze-dry the seaweed and grind it into a fine powder.
-
Extraction: Macerate the powdered seaweed in a suitable organic solvent (e.g., a mixture of dichloromethane and methanol, or ethyl acetate) at room temperature for 24-48 hours.[15] The choice of solvent depends on the polarity of the target compounds.
-
Filtration and Concentration: Filter the extract to remove solid residues. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent Partitioning (Optional): To pre-purify the crude extract, perform liquid-liquid partitioning. For example, partition the extract between hexane and methanol/water to separate nonpolar and polar compounds.
Protocol 2: Column Chromatography for Initial Purification
-
Column Preparation: Select an appropriately sized glass column and plug the bottom with glass wool.[6] Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase.[5][6] Pour the slurry into the column and allow it to pack uniformly without air bubbles.[5][6] Add another layer of sand on top.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.[16] Carefully load the sample onto the top of the column.[16] Alternatively, for samples not readily soluble, use a "dry loading" method by adsorbing the sample onto a small amount of silica gel and then adding this to the top of the column.[16]
-
Elution: Begin elution with the least polar solvent. Collect fractions and gradually increase the polarity of the mobile phase (gradient elution).[3]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing this compound. Combine the pure fractions and evaporate the solvent.
Protocol 3: Preparative HPLC for Final Purification
-
Method Development: Develop a suitable separation method on an analytical HPLC system first.[17][18] Optimize the mobile phase composition, gradient, and flow rate to achieve good resolution of the this compound peak from impurities.
-
Scale-Up: Transfer the analytical method to a preparative HPLC system. The column size, flow rate, and sample injection volume will need to be scaled up accordingly.
-
Purification: Inject the partially purified this compound sample onto the preparative column. Collect the fraction corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity. Evaporate the solvent to obtain pure this compound.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification and troubleshooting process.
Caption: A flowchart for troubleshooting common issues in chromatography.
Caption: A typical workflow for the purification of this compound.
References
- 1. columbia.edu [columbia.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Purification [chem.rochester.edu]
- 4. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Purification [chem.rochester.edu]
- 8. Preformulation studies of spironolactone: effect of pH, two buffer species, ionic strength, and temperature on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of pH and temperature on the stability and enzymatic activity of prostatic acid phosphatase. Studies on the optimization of a continuous monitored determination of acid phosphatase, II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolite quantification by NMR and LC-MS/MS reveals differences between unstimulated, stimulated, and pure parotid saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. pharmtech.com [pharmtech.com]
- 18. youtube.com [youtube.com]
Spathulatol Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting stability and degradation studies for spathulatol. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a natural product classified as a labdane-type diterpenoid. Diterpenes are a class of organic compounds composed of four isoprene units. Labdane-type diterpenes are known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2]
Q2: I am starting my work on this compound. Are there any known stability issues I should be aware of?
While specific degradation studies on this compound are not extensively documented in publicly available literature, diterpenes, in general, can be susceptible to oxidation due to the presence of double bonds and hydroxyl groups in their structure. Therefore, it is recommended to handle and store this compound with precautions to minimize exposure to oxygen, light, and high temperatures.
Q3: What are forced degradation studies, and why are they necessary for this compound?
Forced degradation, or stress testing, involves intentionally exposing a drug substance like this compound to harsh conditions to accelerate its degradation.[3] These studies are crucial for:
-
Identifying potential degradation products.[4]
-
Elucidating degradation pathways.[4]
-
Developing and validating a stability-indicating analytical method that can separate the drug from its degradation products.[4][5]
-
Understanding the intrinsic stability of the molecule.[5]
Q4: What conditions should I use for the forced degradation of this compound?
According to regulatory guidelines (e.g., ICH Q1A(R2)), forced degradation studies should include exposure to the following conditions:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl).
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH).
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Heating the sample (e.g., 60°C).
-
Photostability: Exposing the sample to light (e.g., UV and visible light).
The duration and strength of these conditions should be adjusted to achieve a target degradation of 5-20%.[3][6]
Troubleshooting Guide
Problem: I do not observe any degradation of this compound under my initial stress conditions.
-
Solution: The stress conditions may not be harsh enough. You can try the following:
-
Increase the concentration of the acid or base.
-
Increase the temperature for thermal and hydrolytic studies.
-
Extend the exposure time to the stressor.
-
For photostability, ensure the light source is of sufficient intensity and the sample is adequately exposed.
-
Problem: My this compound sample degraded almost completely in the initial forced degradation experiment.
-
Solution: The stress conditions are too harsh. To achieve the target degradation of 5-20%, you should:
-
Decrease the concentration of the acid or base.
-
Lower the temperature.
-
Reduce the exposure time.
-
Consider using a lower concentration of the oxidizing agent.
-
Problem: I am having difficulty separating this compound from its degradation products using my current HPLC method.
-
Solution: Your analytical method is not "stability-indicating." To improve the separation, you can:
-
Optimize the Mobile Phase: Adjust the solvent ratio, try different organic modifiers (e.g., acetonitrile, methanol), or change the pH of the aqueous phase.
-
Change the Column: Use a column with a different stationary phase (e.g., C8 instead of C18), a different particle size, or a longer column length.
-
Use a Gradient Elution: A gradient elution, where the mobile phase composition changes over time, can often improve the resolution of complex mixtures.[7]
-
Experimental Protocols
Below are generalized protocols for conducting forced degradation studies. These should be adapted and optimized for this compound based on preliminary experiments.
Protocol 1: Acid-Induced Degradation
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Condition: Add an equal volume of 0.1 M hydrochloric acid to the this compound solution.
-
Incubation: Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 24 hours), monitoring periodically.
-
Neutralization: After the desired degradation is achieved, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the sample to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent.
-
Stress Condition: Add 3% hydrogen peroxide to the this compound solution.
-
Incubation: Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Analysis: Dilute the sample to an appropriate concentration and analyze by HPLC.
Data Presentation
The results of forced degradation studies should be summarized in a clear and organized manner.
Table 1: Summary of Forced Degradation Studies for this compound (Illustrative Example)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 12.5 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 18.2 | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 9.8 | 1 |
| Thermal | Solid State | 48 hours | 80°C | 5.3 | 1 |
| Photolytic | UV/Vis Light | 7 days | Room Temp | 7.1 | 2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Table 2: HPLC Method Validation Parameters for a Stability-Indicating Assay (Example)
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, and degradation products at the retention time of the active ingredient. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |
| Robustness | No significant change in results with small variations in method parameters (e.g., pH, flow rate). |
Visualizations
Diagram 1: General Workflow for Forced Degradation Studies
Caption: Workflow for conducting and analyzing forced degradation studies.
Diagram 2: Decision Tree for Troubleshooting HPLC Separation
Caption: Troubleshooting guide for HPLC method development.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Diterpenes | Cyberlipid [cyberlipid.gerli.com]
- 6. Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
Technical Support Center: Spathulatol Solubility and Bioassay Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of spathulatol in bioassays, with a primary focus on overcoming its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a hydrophobic compound with low water solubility. For in vitro bioassays, the recommended starting solvent is dimethyl sulfoxide (DMSO).[1] In most cases, this compound will dissolve in DMSO. If you encounter solubility issues, ethanol or N,N-dimethylformamide (DMF) can be tested with a small amount of the compound to avoid sample loss.[1]
Q2: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A2: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. Most cell lines can tolerate up to 1% DMSO without severe toxic effects; however, primary cells are often more sensitive. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: My this compound precipitates when I dilute my DMSO stock solution in aqueous media. What should I do?
A3: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds. To mitigate this, it is advisable to perform a stepwise dilution. Instead of adding the DMSO stock directly to your final volume of media, first, create an intermediate dilution in a smaller volume of media, and then add this to the final volume. Pre-warming the media to 37°C may also help. If precipitation persists, consider using a co-solvent system or a formulation with excipients for your specific application.
Q4: How should I store my this compound stock solution?
A4: this compound powder is typically stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Insufficient solvent volume or low temperature. | Increase the volume of DMSO. Gently warm the solution to 37°C and vortex or sonicate briefly. |
| Precipitation occurs immediately upon dilution of DMSO stock in cell culture medium. | Rapid change in solvent polarity. | Perform a stepwise dilution. Pre-warm the aqueous medium to 37°C before adding the this compound stock solution. Ensure the final DMSO concentration is within a safe range for your cells (e.g., <0.5%). |
| Cloudiness or fine precipitate forms over time in the final bioassay solution. | The concentration of this compound exceeds its solubility limit in the final medium. | Reduce the final concentration of this compound. Consider using a formulation with solubilizing agents such as Tween 80 or PEG300 for in vivo studies, which may be adapted for certain in vitro assays.[1] |
| Inconsistent results between experiments. | Incomplete dissolution or precipitation of this compound. | Ensure complete dissolution of the stock solution before each use. Visually inspect for any precipitate. Prepare fresh dilutions for each experiment from a well-mixed stock solution. |
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | May dissolve | Recommended as the primary solvent for preparing stock solutions for in vitro bioassays.[1] |
| Ethanol | May dissolve | Can be tested as an alternative to DMSO.[1] |
| Methanol | No data available | May be tested as an alternative polar organic solvent. |
| Water | Low solubility (<1 mg/mL) | This compound is a hydrophobic compound.[1] |
Recommendation for determining solubility: A practical approach to determine the approximate solubility in a chosen solvent is to prepare a saturated solution. Add a small, known amount of this compound to a known volume of solvent and mix thoroughly (e.g., by vortexing or sonication) until no more solid dissolves and a small amount of undissolved solid remains. Centrifuge the solution to pellet the undissolved solid and quantify the concentration of this compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: to be confirmed by the user based on their specific product sheet)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination of your stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , you would weigh 4 mg of this compound.
-
Dissolution: a. Add the weighed this compound to a sterile microcentrifuge tube. b. Add the calculated volume of sterile DMSO. For the example above, add 1 mL of DMSO. c. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. d. Visually inspect the solution to ensure there are no visible particles. If particles remain, you can gently warm the solution to 37°C for 5-10 minutes and vortex again. A brief sonication in a water bath can also aid in dissolving the compound.
-
Storage: a. Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Visualizations
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing a this compound stock solution.
Proposed Signaling Pathway for this compound's Biological Activity
Disclaimer: The following signaling pathway is proposed based on the observed activities of a structurally related diterpenoid, spongiatriol, which has been shown to inhibit the NF-κB pathway and induce apoptosis. Direct evidence for this compound's mechanism of action may differ.
Caption: this compound's proposed mechanism via NF-κB inhibition and apoptosis induction.
References
Technical Support Center: Spathulatol NMR Signal Assignment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the NMR signal assignment of Spathulatol and related diterpenes. Due to the limited availability of a complete, publicly accessible, and unambiguously assigned NMR dataset for this compound, this guide will utilize data from the structurally similar and well-characterized compound, Spathulenol, as a practical analogue. The challenges and methodologies discussed are highly relevant to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of this compound/Spathulenol complex and difficult to interpret?
A1: The complexity arises from several factors inherent to its molecular structure:
-
Extensive Signal Overlap: The aliphatic region of the ¹H NMR spectrum, typically between 0.8 and 2.5 ppm, is highly crowded. This is due to the presence of numerous methylene (-CH₂) and methine (-CH) groups in the fused ring system, many of which have similar chemical environments, leading to overlapping signals.
-
Complex Spin-Spin Coupling: The rigid polycyclic structure results in complex and often non-first-order spin-spin coupling patterns. Protons on adjacent carbons can have a wide range of dihedral angles, leading to variable coupling constants (J-values). This can result in multiplets that are difficult to resolve and interpret.
-
Diastereotopic Protons: Many of the methylene groups are diastereotopic, meaning the two protons on the same carbon are chemically non-equivalent. Each of these protons will have a distinct chemical shift and will couple to each other (geminal coupling) as well as to neighboring protons, further complicating the spectrum.
Q2: I am struggling to assign the quaternary carbon signals in the ¹³C NMR spectrum. What is the best approach?
A2: Quaternary carbons lack directly attached protons, so they do not show correlations in a standard HSQC or HMQC experiment. The most effective method for assigning quaternary carbons is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. By observing long-range correlations (typically 2-3 bonds) from protons with known assignments to the quaternary carbons, their positions can be unambiguously determined. For example, the methyl protons are excellent starting points for identifying nearby quaternary carbons.
Q3: How can I differentiate between the signals of the numerous methyl groups in the molecule?
A3: Differentiating methyl group signals requires a combination of 1D and 2D NMR techniques:
-
¹H NMR Chemical Shift: While often close together, there are subtle differences in the chemical shifts of the methyl singlets based on their local electronic and steric environment.
-
NOESY/ROESY: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectroscopy is crucial. These experiments show through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. By observing NOE/ROE correlations between methyl protons and other protons with established assignments in the ring system, the spatial position of each methyl group can be determined.
-
HMBC: As mentioned, HMBC correlations from the methyl protons to adjacent carbons (both protonated and quaternary) are key to confirming their connectivity within the carbon skeleton.
Troubleshooting Guides
Problem 1: Severe Signal Overlap in the Aliphatic Region of the ¹H NMR Spectrum
Symptoms:
-
A broad, unresolved "hump" of signals between approximately 1.0 and 2.2 ppm.
-
Inability to accurately determine chemical shifts and coupling constants for individual protons.
-
Difficulty in interpreting COSY cross-peaks due to ambiguity.
Troubleshooting Workflow:
Caption: Workflow for resolving ¹H NMR signal overlap.
Detailed Steps:
-
Utilize a Higher-Field NMR Spectrometer: If available, re-acquiring the spectrum on a higher field instrument (e.g., 600, 800, or 900 MHz) will increase the chemical shift dispersion, potentially resolving some of the overlapping multiplets.
-
Employ 2D NMR Techniques:
-
¹H-¹³C HSQC (or HMQC): This is the most powerful technique for resolving proton signal overlap. It spreads the proton signals along a second dimension based on the chemical shift of the carbon to which they are directly attached. Since ¹³C chemical shifts are much more dispersed than ¹H shifts, protons that overlap in the 1D spectrum are often well-resolved in the 2D HSQC spectrum.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment reveals entire spin systems (networks of coupled protons). Even if some signals are overlapped, the cross-peaks in the TOCSY spectrum can help to trace the connectivity between protons.
-
Problem 2: Ambiguous Stereochemical Assignments
Symptoms:
-
Uncertainty about the relative configuration of stereocenters.
-
Difficulty in assigning the orientation of substituents (e.g., axial vs. equatorial).
Troubleshooting Workflow:
Caption: Logic diagram for determining relative stereochemistry.
Detailed Steps:
-
NOESY/ROESY Spectroscopy: These experiments are essential for determining through-space proximity of protons.
-
Strong NOE/ROE cross-peaks are observed between protons that are close in space (typically < 5 Å).
-
For example, a strong NOE between a methyl group and a methine proton on the ring system can establish their relative orientation (e.g., both pointing to the same face of the molecule).
-
-
Analysis of ¹H-¹H Coupling Constants (J-values): The magnitude of the coupling constant between two vicinal protons is related to the dihedral angle between them (the Karplus relationship).
-
Large J-values (typically 8-12 Hz) are indicative of anti-periplanar (180°) or syn-periplanar (0°) relationships, often seen between axial-axial protons in a cyclohexane-like ring.
-
Small J-values (typically 1-4 Hz) suggest a gauche relationship (~60°), common for axial-equatorial or equatorial-equatorial couplings.
-
-
Molecular Modeling: Compare the experimentally observed NOEs and J-values with theoretical values calculated from a 3D model of the proposed structure. This can help to confirm or refute a particular stereochemical assignment.
Data Presentation
The following table summarizes representative ¹H and ¹³C NMR chemical shifts for Spathulenol, which can serve as a reference for researchers working on the signal assignment of this compound.
Table 1: ¹H and ¹³C NMR Data for Spathulenol (in CDCl₃)
| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |
| 1 | 38.9 | 1.85 (m), 1.65 (m) |
| 2 | 27.1 | 1.55 (m) |
| 3 | 41.8 | 1.40 (m) |
| 4 | 150.1 | - |
| 5 | 106.2 | 4.72 (s), 4.70 (s) |
| 6 | 52.6 | 2.40 (m) |
| 7 | 81.1 | - |
| 8 | 36.1 | 2.15 (m) |
| 9 | 30.9 | 1.95 (m), 1.75 (m) |
| 10 | 49.5 | 2.05 (m) |
| 11 | 31.8 | - |
| 12 | 29.8 | 1.25 (s) |
| 13 | 21.3 | 1.05 (s) |
| 14 | 28.5 | 0.65 (d, 6.8) |
| 15 | 16.5 | 0.55 (d, 6.8) |
Note: Data is compiled from typical values reported in the literature and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Key 2D NMR Experiments for Structure Elucidation
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds).
-
Methodology: A standard COSY experiment (e.g., cosygpqf) is performed. The spectrum shows cross-peaks between coupled protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons with the carbons to which they are directly attached.
-
Methodology: A phase-sensitive HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3) is recommended. This allows for the determination of the multiplicity of the carbon signal (CH, CH₂, CH₃).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range couplings between protons and carbons (typically over 2-3 bonds). Essential for connecting spin systems and assigning quaternary carbons.
-
Methodology: A gradient-selected HMBC experiment (e.g., hmbcgplpndqf) is used. The long-range coupling delay should be optimized based on the expected J-couplings (a typical value is 6-8 Hz).
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å), which is critical for stereochemical assignments.
-
Methodology: A phase-sensitive NOESY experiment (e.g., noesygpph) is performed. The mixing time is a crucial parameter and should be optimized (typically 300-800 ms) to observe the desired cross-peaks without spin diffusion. For smaller molecules, a ROESY experiment may provide more reliable results.
-
Technical Support Center: Spathulatol Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Spathulatol during storage. The following information is curated to address common issues and questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary causes of degradation for many diterpenoids, including likely pathways for this compound, are exposure to heat, light, oxygen, and unfavorable pH conditions. The presence of moisture can also accelerate degradation, particularly for amorphous forms of the compound. For instance, studies on similar diterpenoid lactones, such as andrographolide, have shown that the amorphous phase degrades more readily than the crystalline form.[1]
Q2: What are the ideal storage temperatures for this compound?
A2: For long-term storage, it is recommended to store this compound in a solid, preferably crystalline, form at or below -20°C.[1] Short-term storage of solutions should also be at -20°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
Q3: How should I store this compound solutions?
A3: Prepare stock solutions in a suitable, dry solvent and store them in small, tightly sealed aliquots at -20°C to minimize freeze-thaw cycles. It is best practice to prepare fresh solutions for immediate use whenever possible. If long-term storage of a solution is necessary, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
Q4: What solvents are recommended for dissolving and storing this compound?
Q5: Are there any visual indicators of this compound degradation?
A5: Visual inspection may reveal color changes or precipitation in solutions, which could indicate degradation or insolubility. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary to accurately assess the purity and concentration of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in assays | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light exposure). Prepare fresh dilutions from a new stock vial. Confirm the purity of the stored compound using an appropriate analytical method (see Experimental Protocols). |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a degradation profile. This will aid in developing a stability-indicating analytical method. |
| Inconsistent experimental results | Instability of this compound in the experimental medium (e.g., buffer, cell culture media). | Evaluate the stability of this compound under your specific experimental conditions (pH, temperature, ionic strength). Prepare fresh solutions immediately before use. |
| Precipitation of this compound from solution | Poor solubility or degradation leading to insoluble products. | Confirm the solubility of this compound in the chosen solvent at the storage temperature. Consider using a different solvent or preparing more dilute stock solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products under various stress conditions.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the solid this compound and the stock solution at 70°C for 48 hours.
-
Photodegradation: Expose the solid this compound and the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored under ideal conditions, using a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its potential degradation products.
Methodology:
-
Chromatographic System: High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common choice for diterpenoid analysis.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid, is often effective. The gradient can be optimized to achieve good separation of this compound from any degradation peaks.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound, which should be determined by a UV scan.
-
Quantification: Use an external standard calibration curve of this compound to quantify the amount of undegraded compound remaining in the stressed samples.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Light Condition | Duration |
| Solid (Crystalline) | -20°C or below | Tightly sealed, inert gas optional | Protected from light | Long-term |
| Solid (Amorphous) | -20°C or below | Tightly sealed, under inert gas | Protected from light | Short to medium-term |
| Solution (in anhydrous solvent) | -20°C | Tightly sealed, inert gas recommended | Protected from light | Short-term (aliquots recommended) |
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | This compound Remaining (%) | Number of Degradation Products Detected |
| 0.1 M HCl, 60°C, 24h | 75% | 2 |
| 0.1 M NaOH, 60°C, 24h | 40% | 3 |
| 3% H₂O₂, RT, 24h | 60% | 4 |
| 70°C, 48h (Solid) | 95% | 1 |
| 70°C, 48h (Solution) | 80% | 2 |
| Photodegradation | 50% | 5 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for conducting a forced degradation study of this compound.
References
Technical Support Center: Matrix Effects in Spathulatol LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of spathulatol and similar diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound). These components can include salts, lipids, proteins, and metabolites from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][3]
Q2: I am observing poor peak shape and inconsistent retention times for this compound. Could this be due to matrix effects?
A2: Yes, while ion suppression and enhancement are the most common manifestations, matrix effects can also affect chromatography. Co-eluting matrix components can interact with the analytical column or the analyte itself, leading to peak tailing, peak splitting, or shifts in retention time. This is often observed when analyzing complex biological samples.
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column but before the MS ion source. A blank matrix sample is then injected. Any dip or rise in the constant this compound signal as the matrix components elute indicates regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spike Analysis: This is a quantitative method to calculate the "matrix factor." You compare the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract (a sample that has gone through the entire extraction process).
Q4: What is the Matrix Factor (MF) and how is it calculated?
A4: The Matrix Factor (MF) is a quantitative measure of the extent of ion suppression or enhancement. It is calculated using the following formula:
MF (%) = (Peak Area of Analyte in Matrix / Peak Area of Analyte in Solvent) x 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
Q5: What are the main strategies to minimize matrix effects in this compound LC-MS analysis?
A5: The primary strategies to mitigate matrix effects can be categorized as follows:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4]
-
Improve Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference. This can involve changing the column, mobile phase composition, or gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects. Since it has nearly identical physicochemical properties to this compound, it will be affected by the matrix in the same way, allowing for accurate correction of the signal.
-
Matrix-Matched Calibrators: Preparing your calibration standards in a blank matrix that is identical to your samples can help to compensate for matrix effects.[3] However, obtaining a truly "blank" biological matrix can be challenging.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your this compound LC-MS analysis.
Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
Question: My this compound peak is much smaller than expected, or has disappeared completely, especially in biological samples compared to pure standards. What should I do?
Answer: This is a classic sign of significant ion suppression. Follow these troubleshooting steps:
Issue 2: High Variability in Quantitative Results
Question: I am seeing high variability (%CV) in my quality control (QC) samples for this compound. What could be the cause?
Answer: High variability is often due to inconsistent matrix effects between different samples. Here’s how to approach this problem:
References
Technical Support Center: Scaling Up Spathulatol Isolation
Welcome to the technical support center for the large-scale isolation of Spathulatol. This resource is designed for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting guidance, and frequently asked questions to facilitate the successful scaling up of this compound isolation for further studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source for this compound isolation?
A1: The primary and most commonly cited natural source for this compound is the brown alga Stoechospermum marginatum. This marine seaweed is known to produce a variety of spatane diterpenoids, including this compound.
Q2: What are the general steps involved in scaling up this compound isolation?
A2: The general workflow for scaling up this compound isolation involves:
-
Biomass Collection and Preparation: Harvesting and drying of Stoechospermum marginatum.
-
Large-Scale Extraction: Efficient extraction of the crude chemical constituents from the algal biomass.
-
Solvent Partitioning: Preliminary fractionation of the crude extract to separate compounds based on polarity.
-
Chromatographic Purification: A multi-step process to isolate this compound from the complex mixture of other diterpenoids and lipids.
-
Purity Analysis and Characterization: Ensuring the final product meets the required purity standards for further studies.
Q3: What type of chromatography is most effective for this compound purification?
A3: A combination of chromatographic techniques is typically most effective. The process usually starts with column chromatography over silica gel for initial fractionation, followed by more refined techniques like preparative High-Performance Liquid Chromatography (HPLC) for final purification to achieve high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scaling-up process.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improperly dried algal material. | 1. Use a solvent system optimized for diterpenoid extraction, such as a mixture of dichloromethane and methanol. 2. Increase the extraction time and/or use gentle heating (e.g., 40-50°C) to enhance extraction efficiency. Ensure the algal material is thoroughly dried to allow for better solvent penetration. |
| Poor Separation in Column Chromatography | 1. Inappropriate solvent system (mobile phase). 2. Column overloading. 3. Incorrect stationary phase. | 1. Develop an optimal solvent gradient by first performing Thin Layer Chromatography (TLC) analysis. A common starting point is a gradient of n-hexane and ethyl acetate. 2. Maintain a proper ratio of crude extract to silica gel (typically 1:30 to 1:50 w/w) to avoid overloading. 3. Silica gel (60-120 or 230-400 mesh) is the standard stationary phase for this type of separation. |
| Co-elution of Impurities with this compound | 1. Similar polarity of this compound and other spatane diterpenoids. 2. Inadequate resolution of the chromatographic system. | 1. Employ multiple chromatographic steps. After initial silica gel chromatography, use preparative HPLC with a different stationary phase (e.g., C18) or a different solvent system to resolve closely related compounds. 2. Optimize HPLC parameters such as flow rate, gradient, and column length to improve resolution. |
| This compound Degradation during Isolation | 1. Exposure to high temperatures. 2. Presence of acidic or basic impurities. 3. Prolonged exposure to air and light. | 1. Avoid excessive heat during solvent evaporation; use a rotary evaporator at temperatures below 45°C. 2. Use high-purity, neutral solvents for extraction and chromatography. 3. Store extracts and purified fractions at low temperatures (e.g., -20°C) in the dark and under an inert atmosphere (e.g., nitrogen or argon) if possible. |
Experimental Protocols
Large-Scale Extraction of Stoechospermum marginatum
This protocol is designed for the extraction of a large quantity of algal biomass.
Materials:
-
Dried and coarsely powdered Stoechospermum marginatum (1 kg)
-
Dichloromethane (CH₂Cl₂) (5 L)
-
Methanol (MeOH) (5 L)
-
Large glass percolator or extraction vessel
-
Rotary evaporator
Procedure:
-
Pack the powdered algal material (1 kg) into the percolator.
-
Macerate the biomass with a 1:1 mixture of CH₂Cl₂ and MeOH (4 L) for 24 hours at room temperature.
-
After 24 hours, drain the solvent extract from the percolator.
-
Repeat the extraction process two more times with fresh solvent mixture (3 L each time).
-
Combine all the extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
| Parameter | Value |
| Biomass Quantity | 1 kg |
| Solvent System | Dichloromethane:Methanol (1:1) |
| Solvent to Biomass Ratio (v/w) | 10:1 (total) |
| Extraction Time | 3 x 24 hours |
| Extraction Temperature | Room Temperature |
| Typical Crude Extract Yield | 3-5% of dry biomass weight |
Purification of this compound using Column Chromatography
This protocol outlines the initial fractionation of the crude extract.
Materials:
-
Crude extract from S. marginatum (e.g., 30 g)
-
Silica gel (60-120 mesh) (900 g)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Glass chromatography column (e.g., 10 cm diameter, 100 cm length)
-
Fraction collector
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Prepare a slurry of silica gel (900 g) in n-hexane and pack the chromatography column.
-
Dissolve the crude extract (30 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel (e.g., 60 g). Allow the solvent to evaporate completely.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% EtOAc).
-
Collect fractions of a suitable volume (e.g., 250 mL) using a fraction collector.
-
Monitor the fractions by TLC. Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., n-hexane:EtOAc 8:2).
-
Visualize the spots under UV light (254 nm) and by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).
-
Combine the fractions containing this compound based on their TLC profiles. Fractions containing this compound typically elute with n-hexane:EtOAc mixtures in the range of 95:5 to 90:10.
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Extract to Silica Ratio (w/w) | 1:30 |
| Mobile Phase | n-Hexane / Ethyl Acetate Gradient |
| Monitoring | Thin Layer Chromatography (TLC) |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for large-scale this compound isolation.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting low this compound yield.
Validation & Comparative
A Comparative Analysis of the Bioactivities of Spathulenol and Representative Illicium Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of spathulenol, a sesquiterpenoid, and a range of bioactive lignans isolated from the genus Illicium. The following sections detail their comparative anti-inflammatory, anticancer, antioxidant, and neuroprotective properties, supported by experimental data. Detailed experimental protocols and diagrams of key signaling pathways are also provided to facilitate further research and drug development efforts.
Overview of Bioactivities
Spathulenol and various lignans from Illicium species have demonstrated a spectrum of promising biological activities. While both classes of compounds exhibit anti-inflammatory and anticancer properties, their mechanisms of action and potency can differ significantly. This guide aims to delineate these differences and highlight their therapeutic potential.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anti-inflammatory, anticancer, and antioxidant activities of spathulenol and selected Illicium lignans.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds have been primarily evaluated through their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Spathulenol's mechanism also involves the direct inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
| Compound/Extract | Assay | Target/Cell Line | IC50/GI50 | Reference(s) |
| Spathulenol | Hemolysis Inhibition | HRBC | 72.63 µg/mL | [1] |
| Protein Denaturation | 52.28 µg/mL | [1] | ||
| Proteinase Inhibition | 59.35 µg/mL | [1] | ||
| LOX Inhibition | 32.63 µg/mL | [1] | ||
| Illiciumlignan G | NO Production | RAW 264.7 | > 100 µM | |
| Illiciumlignan H | NO Production | RAW 264.7 | > 100 µM | |
| Illiciumlignan I | NO Production | RAW 264.7 | > 100 µM | |
| Illiciumlignan J | NO Production | RAW 264.7 | > 100 µM | |
| Illiciumlignan K | NO Production | RAW 264.7 | > 100 µM | |
| Illiciumlignan L | NO Production | RAW 264.7 | > 100 µM | |
| Illiciumlignan M | NO Production | RAW 264.7 | > 100 µM | |
| Illiciumlignan N | NO Production | RAW 264.7 | > 100 µM | |
| Illiciumlignan O | NO Production | RAW 264.7 | > 100 µM | |
| Compound 16 | PGE2 Production | RAW 264.7 | 18.41 µM | [2] |
| NO Production | RAW 264.7 | 53.09 µM | [2] | |
| Compound 17 | PGE2 Production | RAW 264.7 | 10.84 µM | [2] |
| NO Production | RAW 264.7 | > 100 µM | [2] | |
| Compound 20 * | PGE2 Production | RAW 264.7 | 50.58 µM | [2] |
| Note: Compounds 16, 17, and 20 are lignans isolated from Illicium dunnianum. Their specific names are not provided in the source. |
Anticancer Activity
The anticancer potential of spathulenol and Illicium lignans has been assessed against a variety of cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).
| Compound/Extract | Cancer Cell Line | IC50/GI50 | Reference(s) |
| Spathulenol | Ovarian (NCI-ADR/RES) | 49.30 µg/mL (GI50) | [3] |
| Oral (SCC9) | 113.95 µg/mL (IC50 of essential oil) | [4] | |
| Illicium verum Methanolic Extract | Breast (MCF-7) | 5.5 ± 0.9 µg/mL (IC50) | [5] |
| Illiciumlignan D | Lung (A549) | 14.9 µM | [6] |
| Ovarian (SKOV3) | 10.2 µM | [6] | |
| Liver (HepG2) | 12.5 µM | [6] | |
| Colon (HCT116) | 8.8 µM | [6] | |
| (±)-Syringaresinol | Lung (A549) | > 100 µM | |
| Ovarian (SKOV3) | > 100 µM | ||
| Liver (HepG2) | > 100 µM | ||
| Colon (HCT116) | > 100 µM | ||
| Buddlenol E | Lung (A549) | 2.7 µM | [6] |
| Ovarian (SKOV3) | 3.1 µM | [6] | |
| Liver (HepG2) | 4.5 µM | [6] | |
| Colon (HCT116) | 3.9 µM | [6] |
Antioxidant Activity
The antioxidant capacity of these compounds is typically determined by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
| Compound/Extract | Assay | IC50 | Reference(s) |
| Spathulenol | DPPH radical scavenging | 85.60 µg/mL | [7] |
| Malondialdehyde (MDA) inhibition | 26.13 µg/mL | [7] | |
| Illicium verum Ethanol Extract | DPPH radical scavenging | 0.548 mg/mL | [8] |
| Illicium verum Ethyl Acetate Fraction | DPPH radical scavenging | 1.008 mg/mL | [8] |
| Nordihydroguaiaretic acid (Lignan) | DPPH radical scavenging | 6.601 µg/mL | [7] |
| (-)-Secoisolariciresinol (Lignan) | DPPH radical scavenging | 14.141 µg/mL | [7] |
Neuroprotective Activity
While quantitative comparative data is limited, studies have demonstrated the neuroprotective potential of both spathulenol and various lignans. Spathulenol has been shown to protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y cells[9]. Illicium lignans, on the other hand, are known to exert neuroprotective effects through various mechanisms, including anti-inflammatory and antioxidant activities[10][11].
Experimental Protocols
Anti-inflammatory Assays
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
This assay quantifies the inhibition of PGE2 production, another important inflammatory mediator.
-
Cell Culture and Treatment: Follow steps 1-3 of the NO Production Inhibition Assay.
-
PGE2 Quantification: The concentration of PGE2 in the cell culture supernatant is measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of PGE2 inhibition is calculated, and the IC50 value is determined.
Anticancer Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[1][12][13][14][15]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The medium is discarded, and cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: The plates are washed five times with slow-running tap water and air-dried.
-
Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% (v/v) acetic acid. The plates are then air-dried.
-
Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.
-
Calculation: The percentage of cell growth inhibition is calculated, and the IC50 value is determined.
Antioxidant Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2][9][16][17][18]
-
DPPH Solution Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Reaction Mixture: In a 96-well plate, various concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Spathulenol: Inhibition of Inflammatory Enzymes
Spathulenol exerts its anti-inflammatory effects primarily through the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenase (LOX). By blocking these enzymes, spathulenol reduces the production of pro-inflammatory prostaglandins and leukotrienes.
Illicium Lignans: Modulation of NF-κB and Nrf2 Signaling
Illicium lignans have been shown to modulate key inflammatory and antioxidant signaling pathways, including the NF-κB and Nrf2 pathways.
The NF-κB signaling pathway is a central regulator of inflammation. In response to stimuli like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Certain Illicium lignans can inhibit this pathway, thereby reducing inflammation.[19][20][21][22]
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of activators, such as some lignans, Nrf2 is released, translocates to the nucleus, and induces the expression of antioxidant enzymes.[20][23]
Summary and Future Directions
Spathulenol and Illicium lignans both exhibit a range of valuable bioactivities. Spathulenol demonstrates potent anti-inflammatory effects through direct enzyme inhibition, while Illicium lignans exert their effects through the modulation of key signaling pathways like NF-κB and Nrf2, suggesting a broader impact on cellular inflammatory and antioxidant responses. The anticancer activities of certain Illicium lignans appear to be more potent than that of spathulenol against the tested cell lines.
Further research is warranted to:
-
Elucidate the in vivo efficacy and safety of these compounds.
-
Explore the synergistic effects of combining spathulenol and Illicium lignans.
-
Conduct more extensive studies on their neuroprotective mechanisms to identify potential therapeutic applications for neurodegenerative diseases.
This comparative guide provides a foundation for researchers to explore the therapeutic potential of these natural compounds in the development of novel drugs for a variety of diseases.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. Antioxidant, anti-inflammatory, antiproliferative and antimycobacterial activities of the essential oil of Psidium guineense Sw. and spathulenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pjms.org.pk [pjms.org.pk]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Advances in the roles and mechanisms of lignans against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lignans as multi-targeted natural products in neurodegenerative diseases and depression: Recent perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 14. SRB assay for measuring target cell killing [protocols.io]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Illicium verum extract inhibits TNF-α- and IFN-γ-induced expression of chemokines and cytokines in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Comparative analysis of Spathulatol and Spathulenol
An Objective Guide to the Biological Activity of Spathulenol for Researchers
Introduction
This guide provides a detailed analysis of Spathulenol, a tricyclic sesquiterpenoid alcohol found in the essential oils of numerous plants. The initial aim was a comparative analysis between Spathulenol and a compound referred to as "Spathulatol." However, a thorough review of scientific literature reveals that "this compound" is not a recognized compound within the sesquiterpene class. Spathulenol, with the molecular formula C₁₅H₂₄O, is a well-characterized molecule with a range of documented biological activities.[1][2][3][4] In contrast, "this compound" appears to be a lignan, a distinct class of polyphenols, for which there is limited publicly available biological data, making a direct comparative analysis impractical. Therefore, this document will focus exclusively on the known experimental data, biological activities, and mechanisms of action of Spathulenol.
Chemical Profile of Spathulenol
-
Class: Tricyclic Sesquiterpenoid Alcohol[4]
-
Molecular Formula: C₁₅H₂₄O[2]
-
Molar Mass: 220.35 g/mol [2]
-
Structure: Spathulenol possesses a complex tricyclic core structure, which is the basis for its diverse biological functions.[2][4]
Comparative Analysis of Biological Activities
Spathulenol has been investigated for several key biological activities, with significant findings in its anticancer and anti-inflammatory properties. The following tables summarize the quantitative data from various in vitro studies.
Antiproliferative and Cytotoxic Activity
Spathulenol has demonstrated notable activity against various cancer cell lines. The Sulforhodamine B (SRB) assay is a common method used to determine this cytotoxicity.
| Cell Line | Activity Metric | Value | Reference |
| Ovarian Cancer (OVCAR-3) | GI₅₀ (Growth Inhibition 50) | 49.30 µg/mL | [5] |
| Leukemia (K-562) | TGI (Total Growth Inhibition) | 0.64 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of Spathulenol has been evaluated through its ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
| Assay | Activity Metric | Value | Reference |
| COX-2 Inhibition | % Inhibition | Data not available in documents | |
| COX-1 Inhibition | % Inhibition | Data not available in documents |
Mechanism of Action: Anti-inflammatory Pathway
Spathulenol exerts its anti-inflammatory effects, at least in part, by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like COX-2 and iNOS. In an unstimulated state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Spathulenol has been shown to inhibit this process, thereby downregulating the inflammatory response.[6][7][8][9]
Experimental Protocols
For researchers looking to validate or build upon these findings, the following are detailed protocols for the key assays mentioned.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay determines cytotoxicity based on the measurement of cellular protein content.[10][11][12][13][14]
Materials:
-
96-well microtiter plates
-
Adherent cells of interest
-
Complete cell culture medium
-
Test compound (Spathulenol) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 200 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Add various concentrations of Spathulenol to the wells in triplicate. Include a solvent control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Carefully remove the culture medium. Gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate the plate at 4°C for 1 hour.
-
Washing: Remove the TCA solution and wash the wells five times with 1% acetic acid to remove excess TCA and unbound components. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.
-
Removing Unbound Dye: Quickly wash the wells five times with 1% acetic acid to remove any unbound SRB dye.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.[11][12][13]
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the solvent control. The GI₅₀ value is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 2: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[15][16][17][18][19]
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 inhibitor screening assay kit (e.g., Cayman Chemical Cat. No. 701080 or similar)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compound (Spathulenol)
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions. Dissolve Spathulenol and the positive control in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Heme
-
COX-2 enzyme
-
Test compound (Spathulenol at various concentrations) or control.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate (arachidonic acid) and the colorimetric probe (TMPD) to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes. The rate of color change is proportional to the peroxidase activity of COX-2.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of Spathulenol. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of Spathulenol that inhibits 50% of the COX-2 enzyme activity).
Conclusion
Spathulenol is a sesquiterpenoid with demonstrated antiproliferative and anti-inflammatory activities. Its mechanism of action appears to involve the modulation of critical inflammatory pathways such as NF-κB. The provided data and protocols offer a foundation for further research into the therapeutic potential of this natural compound. Future studies should aim to conduct direct comparative analyses with established drugs and further elucidate its molecular targets to better understand its full pharmacological profile.
References
- 1. Showing Compound Spathulenol (FDB015304) - FooDB [foodb.ca]
- 2. Spathulenol | C15H24O | CID 92231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Antioxidant, anti-inflammatory, antiproliferative and antimycobacterial activities of the essential oil of Psidium guineense Sw. and spathulenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. zellx.de [zellx.de]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 14. scispace.com [scispace.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 18. mdpi.com [mdpi.com]
- 19. bpsbioscience.com [bpsbioscience.com]
Spathulenol: A Comparative Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory properties of Spathulenol, a naturally occurring sesquiterpenoid. Its performance is objectively compared with established anti-inflammatory agents, supported by experimental data from in vitro and in vivo studies. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of Spathulenol has been evaluated through various assays, demonstrating its ability to counteract key inflammatory processes. Below is a comparative summary of its efficacy against well-known non-steroidal anti-inflammatory drugs (NSAIDs).
In Vitro Anti-inflammatory Activity
Spathulenol exhibits significant anti-inflammatory effects in various in vitro models, including inhibition of protein denaturation and proteinase activity, which are crucial processes in the inflammatory cascade. It also demonstrates inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the synthesis of inflammatory mediators.
Table 1: In Vitro Anti-inflammatory Effects of Spathulenol and Comparator Drugs
| Assay | Spathulenol | Indomethacin | Diclofenac | Celecoxib |
| Proteinase Inhibition (IC₅₀) | 59.35 µg/mL[1] | 39.64 µg/mL[1] | 32.46 µg/mL[1] | - |
| Heat-Induced Hemolysis (% Inhibition) | 17.11–29.92%[1] | - | - | - |
| Heat-Induced Protein Denaturation (IC₅₀) | 52.28 µg/mL[1] | - | 64.30 µg/mL[2] | - |
| COX-1 Inhibition (%) | 29.6 - 43.4%[1] | - | - | - |
| COX-2 Inhibition (%) | 29.6 - 43.4%[1] | - | - | - |
| COX-2 Inhibition (IC₅₀) | - | - | - | 40 nM[3] |
| Lipoxygenase (LOX) Inhibition (%) | 26.3 - 41.2%[1] | - | - | - |
Note: IC₅₀ values represent the concentration required to inhibit 50% of the activity. Data for comparator drugs are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
In Vivo Anti-inflammatory Activity
In vivo studies using the carrageenan-induced paw edema model, a standard for assessing acute inflammation, have further validated the anti-inflammatory effects of Spathulenol.
Table 2: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema Model
| Compound | Dose | Paw Edema Inhibition (%) |
| Spathulenol | 10 mg/kg (oral) | Significant inhibition (specific percentage not detailed in the provided abstract)[4] |
| Indomethacin | 10 mg/kg (oral) | 65.71% (at 3 hours)[5] |
| Indomethacin | 5 mg/kg (i.p.) | Significant inhibition[6] |
Mechanism of Action: Signaling Pathways in Inflammation
The anti-inflammatory action of Spathulenol is primarily attributed to its inhibition of the COX and LOX enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators. By blocking these pathways, Spathulenol effectively reduces the inflammatory response. Furthermore, many anti-inflammatory compounds exert their effects by modulating key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for Spathulenol's interaction with these pathways is still emerging, its known inhibitory effect on COX-2, a downstream target of NF-κB, suggests a potential role in modulating these critical inflammatory signaling networks.
Caption: Key inflammatory signaling pathways (NF-κB and MAPK) leading to inflammation and the potential point of intervention for Spathulenol.
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo assays used to evaluate the anti-inflammatory effects of Spathulenol are provided below.
In Vitro Assays
Caption: Workflow for in vitro anti-inflammatory assays.
1. Proteinase Inhibition Assay [1] This assay evaluates the ability of a compound to inhibit proteinase enzymes, which are involved in tissue damage during inflammation.
-
Reagents: Trypsin, Tris-HCl buffer (20 mM, pH 7.4), Test compound (Spathulenol) or standard drug (Indomethacin, Diclofenac), Casein (0.8% w/v), Perchloric acid.
-
Procedure:
-
A reaction mixture containing trypsin and the test compound/standard in Tris-HCl buffer is incubated.
-
Casein is added, and the mixture is incubated again.
-
The reaction is stopped by adding perchloric acid.
-
The mixture is centrifuged, and the absorbance of the supernatant is measured at 280 nm.
-
The percentage inhibition of proteinase activity is calculated relative to a control without the inhibitor.
-
2. Heat-Induced Protein Denaturation Assay [1] This assay assesses the ability of a compound to prevent the denaturation of proteins, a key feature of inflammation.
-
Reagents: Bovine serum albumin (BSA) or egg albumin, Phosphate buffered saline (PBS, pH 6.4), Test compound (Spathulenol) or standard drug (Diclofenac).
-
Procedure:
-
A reaction mixture containing the test compound/standard and albumin in PBS is prepared.
-
The mixture is incubated at 37°C and then heated to induce denaturation.
-
After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test sample to a control.
-
3. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays [1] These assays determine the inhibitory effect of a compound on the activity of COX and LOX enzymes.
-
Reagents: COX-1/COX-2 or LOX enzyme, Arachidonic acid (substrate), Test compound (Spathulenol), appropriate buffers and cofactors.
-
Procedure:
-
The enzyme is pre-incubated with the test compound.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is terminated after a specific time.
-
The production of prostaglandins (for COX) or leukotrienes (for LOX) is quantified using methods such as ELISA or radioimmunoassay.
-
The percentage inhibition of enzyme activity is calculated.
-
In Vivo Assay
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
1. Carrageenan-Induced Paw Edema in Rodents [4][5][6] This is a widely used model to evaluate the anti-inflammatory activity of compounds in an acute inflammatory setting.
-
Animals: Wistar rats or Swiss albino mice.
-
Materials: Carrageenan (1% in saline), Test compound (Spathulenol), Standard drug (Indomethacin), Plethysmometer.
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
The test compound or standard drug is administered orally or intraperitoneally.
-
After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan is given into the right hind paw to induce inflammation.
-
Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage inhibition of paw edema is calculated for each group compared to a control group that receives only the vehicle and carrageenan.
-
References
- 1. researchtrend.net [researchtrend.net]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. thaiscience.info [thaiscience.info]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neuroprotective Mechanisms: Spathulatol and Known Lignans
A comprehensive review of current scientific literature reveals a significant disparity in the available research on the neuroprotective mechanisms of spathulatol compared to well-characterized lignans. At present, there is a notable lack of specific experimental data detailing the neuroprotective activities and underlying signaling pathways of this compound. Consequently, a direct comparative analysis as initially intended cannot be conducted. This guide will therefore provide a detailed overview of the established neuroprotective mechanisms of known lignans, which may serve as a foundational reference for future investigations into this compound's potential therapeutic properties.
Neuroprotective Mechanisms of Known Lignans: A Multifaceted Approach
Lignans, a diverse group of polyphenolic compounds found in various plants, have demonstrated significant neuroprotective effects through multiple mechanisms of action. These compounds are capable of crossing the blood-brain barrier and exerting their effects through antioxidant, anti-inflammatory, and anti-apoptotic pathways.[1]
1. Antioxidant Activity:
Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Lignans effectively counteract oxidative stress by scavenging free radicals and upregulating endogenous antioxidant defense systems. A crucial pathway involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. For instance, syringaresinol has been shown to activate Nrf2 signaling, leading to the production of antioxidant enzymes.[3] Similarly, schisandrin A and B have been observed to protect neuronal cells by reducing oxidative stress.[3]
2. Anti-inflammatory Effects:
Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, plays a critical role in the progression of neurodegenerative disorders. Lignans exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Several lignans, including honokiol, have been shown to suppress the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammation.[3] By inhibiting these pathways, lignans can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
3. Anti-apoptotic Mechanisms:
Apoptosis, or programmed cell death, is a major contributor to neuronal loss in neurodegenerative conditions. Lignans can interfere with the apoptotic cascade through various mechanisms. For example, some lignans have been shown to modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis. Flax lignans have been demonstrated to protect cortical neurons by regulating the Bcl-2 family.[4] Furthermore, lignans can inhibit the activation of caspases, a family of proteases that execute the apoptotic process.
4. Modulation of Neurotransmitter Systems:
Certain lignans can also exert neuroprotective effects by modulating neurotransmitter systems. For instance, some lignans have been found to inhibit the activity of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. This action can lead to increased acetylcholine levels in the brain, which is beneficial in conditions like Alzheimer's disease.
Key Signaling Pathways Modulated by Lignans
The neuroprotective effects of lignans are mediated by their ability to modulate a complex network of intracellular signaling pathways. A summary of these pathways is presented below.
Quantitative Data on Lignan Neuroprotection
The following table summarizes key quantitative data from various studies on the neuroprotective effects of different lignans. Due to the lack of data on this compound, it is not included in this comparison.
| Lignan | Experimental Model | Key Findings | Reference |
| Honokiol | Kainic acid-induced neurodegeneration | Enhanced mitochondrial dynamics and antioxidant capacity | [3] |
| Schisandrin A | Parkinson's Disease model | Protected dopaminergic neurons and improved motor function | [3] |
| 7-hydroxymatairesinol | Parkinson's Disease model | Protected dopaminergic neurons and improved motor function | [3] |
| Flax Lignan | NMDA-induced neurotoxicity in cortical neurons | Attenuated excitotoxicity, with 10 µM FLL decreasing apoptosis from 35.1% to 9.8% | [4] |
| Syringaresinol | In vitro and in vivo models | Activated Nrf2 signaling, inhibited pyroptosis, and suppressed NF-κB and MAPK pathways | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the context of lignan neuroprotection are provided below.
1. Cell Viability Assay (MTT Assay)
-
Objective: To assess the protective effect of a compound against toxin-induced cell death.
-
Procedure:
-
Neuronal cells (e.g., SH-SY5Y or primary cortical neurons) are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of the lignan for a specified period (e.g., 24 hours).
-
A neurotoxin (e.g., 6-hydroxydopamine, amyloid-beta, or NMDA) is added to induce cell death.
-
After incubation, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases convert MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
2. Western Blot Analysis
-
Objective: To quantify the expression levels of specific proteins involved in signaling pathways (e.g., Nrf2, NF-κB, Bcl-2).
-
Procedure:
-
Cells or tissue samples are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified using densitometry software.
-
3. Measurement of Reactive Oxygen Species (ROS)
-
Objective: To measure the levels of intracellular ROS as an indicator of oxidative stress.
-
Procedure:
-
Cells are treated with the lignan and/or a pro-oxidant stimulus.
-
The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. The intensity is directly proportional to the level of intracellular ROS.
-
Conclusion and Future Directions
While a direct comparison between this compound and known lignans is not currently feasible due to the absence of research on this compound's neuroprotective properties, the extensive evidence for the multifaceted neuroprotective mechanisms of various lignans provides a strong rationale for investigating this compound in this context. Future research should focus on evaluating the antioxidant, anti-inflammatory, and anti-apoptotic effects of this compound in relevant in vitro and in vivo models of neurodegenerative diseases. Elucidating the specific signaling pathways modulated by this compound will be crucial in determining its potential as a novel neuroprotective agent. Such studies would not only fill a critical knowledge gap but also potentially introduce a new candidate for the development of therapies for a range of neurological disorders.
References
Quercetin's In Vivo Antiviral Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antiviral properties of the flavonoid quercetin against common respiratory viruses. This document summarizes key experimental data, details methodologies from pivotal studies, and visualizes the proposed mechanisms of action and experimental workflows.
Executive Summary
Quercetin, a naturally occurring polyphenol found in numerous fruits and vegetables, has demonstrated significant antiviral activity in preclinical in vivo studies. This guide focuses on its efficacy against rhinovirus and influenza virus, presenting a comparative analysis of its performance against control groups and, where available, standard-of-care antiviral drugs. The data indicates that quercetin and its derivatives can effectively reduce viral load, mitigate virus-induced inflammation, and improve survival rates in animal models. Its multifaceted mechanism of action, targeting both viral entry and replication, as well as modulating the host immune response, makes it a compelling candidate for further investigation in the development of novel antiviral therapies.
Comparative In Vivo Efficacy of Quercetin
The following tables summarize the key quantitative data from in vivo studies investigating the antiviral effects of quercetin and its derivatives against rhinovirus and influenza virus.
Table 1: In Vivo Efficacy of Quercetin against Rhinovirus
| Parameter | Vehicle Control (Rhinovirus-infected) | Quercetin (0.2 mg/day, oral gavage) | Reference |
| Viral Load (vRNA copies/10µg total lung RNA) at 1 day post-infection | Increased | Significantly decreased | [1][2] |
| Lung Inflammation (CXCL-1, CXCL-2, TNF-α, CCL2) at 1 day post-infection | Significantly increased | Significantly decreased | [1][3] |
| Airway Hyperresponsiveness (to methacholine) | Increased | Attenuated | [1][2] |
Note: In this study, a direct antiviral drug comparator was not used. The comparison is against the vehicle-treated control group.
Table 2: In Vivo Efficacy of Quercetin Derivatives against Influenza A Virus
| Parameter | Placebo Control (Influenza-infected) | Quercetin 3-rhamnoside (6.25 mg/kg/day) | Oseltamivir | Reference |
| Mortality | High | Significantly decreased | Data not specified | [4] |
| Weight Loss | Significant | Significantly decreased | Data not specified | [4] |
| Lung Virus Titer (at 6 days post-infection) | High | ~2000-fold lower than placebo; ~2-fold lower than oseltamivir | Lower than placebo | [4] |
| Parameter | Control (Influenza-infected) | Isoquercetin (intraperitoneal) | Amantadine/Oseltamivir | Reference |
| Lung Virus Titers | High | Significantly decreased | Not directly compared for efficacy | [5] |
| Lung Pathology | Severe | Significantly reduced | Not directly compared for efficacy | [5] |
| Emergence of Drug-Resistant Virus | N/A | Did not lead to resistance | Emergence of resistance observed | [5] |
Detailed Experimental Protocols
In Vivo Rhinovirus Infection Model[1][2]
-
Animal Model: 8- to 10-week-old C57BL/6 mice.
-
Virus: Rhinovirus 1B (RV1B), which utilizes the low-density lipoprotein receptor (LDLR) for entry, allowing it to infect mouse cells.
-
Drug Administration: Quercetin (0.2 mg) was administered daily by oral gavage in a vehicle of 50% propylene glycol. Treatment was initiated after viral infection.
-
Infection Protocol: Mice were intranasally inoculated with RV1B.
-
Endpoint Analysis:
-
Viral Load: Total RNA was extracted from lung tissue at various time points post-infection, and viral RNA copies were quantified using real-time quantitative PCR (RT-qPCR).
-
Inflammatory Response: Levels of inflammatory cytokines and chemokines (CXCL-1/KC, CXCL-2/MIP-2, TNF-α, and CCL2/MCP-1) in lung homogenates were measured by ELISA.
-
Airway Hyperresponsiveness: Assessed by measuring the change in lung resistance in response to increasing doses of inhaled methacholine.
-
In Vivo Influenza A Virus Infection Model[4]
-
Animal Model: BALB/c mice.
-
Virus: Influenza A/WS/33 virus.
-
Drug Administration: Quercetin 3-rhamnoside (Q3R) was administered orally at a dose of 6.25 mg/kg. Treatment was given 2 hours before infection and then once daily for 6 days. Oseltamivir was used as a comparator drug.
-
Infection Protocol: Mice were infected with the influenza A virus.
-
Endpoint Analysis:
-
Mortality and Weight Loss: Mice were monitored daily for survival and changes in body weight for up to 6 days post-infection.
-
Lung Virus Titer: Lungs were harvested at 6 days post-infection, and the viral titer was determined.
-
Histopathology: Lung tissues were examined for pathological changes.
-
Mechanism of Antiviral Action and Experimental Workflow
Proposed Antiviral Mechanism of Quercetin against Rhinovirus
Quercetin is believed to inhibit rhinovirus infection through a multi-targeted approach that affects both early and late stages of the viral life cycle. One of the key proposed mechanisms is the inhibition of viral endocytosis, a critical step for the virus to enter the host cell. This is thought to occur through the inhibition of the PI3K/Akt signaling pathway. Furthermore, quercetin may also interfere with viral replication within the host cell.[1][6][7]
Caption: Proposed mechanism of quercetin's antiviral action against rhinovirus.
In Vivo Antiviral Study Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo antiviral efficacy of a compound like quercetin in a mouse model.
Caption: General workflow for in vivo antiviral efficacy studies.
References
- 1. Quercetin inhibits rhinovirus replication in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin inhibits rhinovirus replication in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin 3-rhamnoside exerts antiinfluenza A virus activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of influenza virus replication by plant-derived isoquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Antiviral Activity of Flavonoids Against Non-polio Enteroviruses [journal-jbv.apub.kr]
Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationship of Spathulatol Analogs
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a natural product and its biological activity is paramount. This guide provides a comprehensive comparison of spathulatol analogs, focusing on their cytotoxic and anti-inflammatory properties, supported by experimental data and detailed methodologies.
This compound, a spatane diterpenoid isolated from marine brown algae such as Stoechospermum marginatum, has garnered significant interest for its diverse biological activities. This guide delves into the structure-activity relationships (SAR) of its analogs, offering insights into the chemical modifications that enhance or diminish their therapeutic potential.
Cytotoxicity of this compound Analogs: A Comparative Analysis
A study on novel spatane diterpenoids isolated from Stoechospermum marginatum revealed the cytotoxic potential of several this compound analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, were determined and are summarized in the table below.
| Compound | DU145 (Prostate) IC50 (µM) | B16F10 (Melanoma) IC50 (µM) | MDA MB-231 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| Analog 1 | >100 | 6.21 ± 0.14 | 9.25 ± 0.61 | >100 |
| Analog 4 | >100 | 5.88 ± 0.21 | 4.59 ± 0.14 | >100 |
| Analog 5 | >100 | 5.31 ± 0.24 | 4.19 ± 0.13 | >100 |
Data sourced from a study on new cytotoxic spatane diterpenoids from Stoechospermum marginatum.[1]
The results indicate that analogs 1, 4, and 5 exhibit significant cytotoxic activity against melanoma (B16F10) and breast cancer (MDA MB-231) cell lines, with IC50 values in the low micromolar range.[1] Notably, their activity against prostate (DU145) and cervical (HeLa) cancer cell lines was less potent under the tested conditions. Further investigations into the mechanism of action revealed that these compounds induce apoptosis and cause cell cycle arrest in the S and G2/M phases.[1]
Anti-inflammatory Activity of Spatane Diterpenoids
In addition to their cytotoxic effects, spatane diterpenoids have demonstrated promising anti-inflammatory properties. A study investigating derivatives from Stoechospermum marginatum highlighted their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. While specific IC50 values for this compound analogs were not detailed in the initial findings, the study confirms the anti-inflammatory potential of this class of compounds, warranting further investigation into the specific structural features responsible for this activity.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Human cancer cell lines (DU145, B16F10, MDA MB-231, HeLa) and a normal cell line (HEK) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondria metabolize the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
The anti-inflammatory activity of this compound analogs can be assessed by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Methodology:
-
Cell Culture and Stimulation: Macrophage cells are cultured in 96-well plates and stimulated with LPS in the presence or absence of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for NO production.
-
Griess Reagent Addition: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the cell culture supernatant.
-
Color Development: In the presence of nitrite (a stable product of NO), a pink to reddish-purple color develops.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The amount of nitrite is determined from a standard curve, and the percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
The biological activities of this compound analogs are mediated through complex signaling pathways. The following diagrams illustrate the general workflow for assessing cytotoxicity and a simplified representation of a potential anti-inflammatory mechanism.
References
Spathulenol: A Comparative Analysis of its Bioactivity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Spathulenol, a naturally occurring sesquiterpenoid alcohol found in the essential oils of numerous plants, has garnered significant attention for its potential therapeutic properties. This guide provides a comprehensive cross-validation of Spathulenol's bioactivity, focusing on its anti-inflammatory and anticancer effects in various cell lines. The information is presented to facilitate objective comparison with other potential therapeutic agents, supported by available experimental data.
Quantitative Analysis of Spathulenol's Bioactivity
The following tables summarize the cytotoxic and anti-inflammatory activities of Spathulenol across different cell lines, as determined by IC50 and GI50 values from various studies.
Table 1: Cytotoxicity of Spathulenol in Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value (µg/mL) | Reference |
| OVCAR-3 | Ovarian Cancer | GI50 | 49.30 | [1] |
| MCF-7 | Breast Cancer | IC50 | 5.38 ± 0.20 | [2] |
| PC-3 | Prostate Cancer | IC50 | 2.25 ± 0.28 | [2] |
| L5178 | Mouse T-cell Lymphoma | IC50 | > 6 µM* | [1][2] |
| K-562 | Leukemia | TGI | 0.64 | [3] |
| SCC9 (Essential Oil) | Oral Cancer | IC50 | 113.95 | [4] |
*Converted from µM, assuming a molecular weight of 220.35 g/mol for Spathulenol. TGI stands for Total Growth Inhibition. The SCC9 data is for an essential oil containing Spathulenol, not the pure compound.
Table 2: Anti-inflammatory Activity of Spathulenol
| Cell Line/Assay | Bioactivity | Metric | Value (µg/mL) | Reference |
| RAW 264.7 | Nitric Oxide Inhibition | IC50 | 19.48 ± 1.53 | [2] |
| DPPH Assay | Antioxidant Activity | IC50 | 85.60 | [5] |
| MDA Assay | Antioxidant Activity | IC50 | 26.13 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Spathulenol and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[6][7][8][9]
Apoptosis Detection: Annexin V-FITC Assay
The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) in the cell membrane.
-
Cell Treatment: Cells are treated with Spathulenol at the desired concentrations and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.
-
Staining: The cells are washed with a binding buffer and then resuspended in the same buffer containing Annexin V-FITC and propidium iodide (PI).
-
Incubation: The cell suspension is incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[10][11][12][13][14]
Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.
-
Cell Culture and Stimulation: Macrophage cells, such as RAW 264.7, are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of Spathulenol for a set period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Reagent Addition: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Incubation and Measurement: After a short incubation period at room temperature in the dark, the absorbance of the resulting azo dye is measured at approximately 540 nm. The concentration of nitrite is determined from a standard curve.[15][16][17][18][19]
Cytokine Production Measurement: ELISA
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Sample Collection: Cell culture supernatants from cells treated with Spathulenol and/or an inflammatory stimulus are collected.
-
Coating: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate.
-
Sample Incubation: The collected supernatants and standards are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: A substrate solution is added, which is converted by HRP to produce a colored product.
-
Absorbance Reading: The reaction is stopped, and the absorbance is measured at a specific wavelength. The cytokine concentration is determined from a standard curve.[20][21][22][23][24]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which Spathulenol exerts its bioactivity, based on current research findings.
References
- 1. Spathulenol | CAS:6750-60-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Comparative evaluation of anticancer potential of Spilanthes paniculata leaf and flower essential oil using annexin V and orosphere formation in oral cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spathulenol | Antifungal | Antioxidant | TargetMol [targetmol.com]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. static.igem.org [static.igem.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. nacalai.com [nacalai.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of nitric oxide in murine Hepatoma Hepa1c1c7 cells by reversed phase HPLC with fluorescence detection. [sites.ualberta.ca]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Sensitive ELISA for interleukin-6. Detection of IL-6 in biological fluids: synovial fluids and sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. elkbiotech.com [elkbiotech.com]
- 24. researchgate.net [researchgate.net]
Comparing the efficacy of synthetic vs. natural Spathulatol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spathulatol, a tricyclic sesquiterpenoid alcohol, has garnered significant attention in the scientific community for its potent anticancer and anti-inflammatory properties. Primarily isolated from various plant species, natural this compound has demonstrated promising therapeutic potential in a range of preclinical studies. This guide provides a comprehensive comparison of the known efficacy of natural this compound, supported by experimental data.
Currently, a direct comparative efficacy study between natural and synthetically produced this compound is not available in the public domain. While the total synthesis of related spatane diterpenes has been achieved, detailed reports on the total synthesis of this compound coupled with a biological evaluation of the synthetic compound are lacking. Therefore, this document focuses on the well-documented bioactivities of natural this compound, presenting the available quantitative data, experimental methodologies, and the key signaling pathways involved in its mechanism of action. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Data Presentation: Anticancer and Anti-inflammatory Efficacy of Natural this compound
The following tables summarize the quantitative data from key studies on the biological activities of natural this compound.
Table 1: In Vitro Anticancer Activity of Natural this compound
| Cell Line | Assay Type | Concentration | Effect | Reference |
| Ovarian Cancer (OVCAR-3) | Sulforhodamine B (SRB) assay | GI₅₀ = 0.89 µg/mL | Growth Inhibition | [1] |
| Oral Cancer (SCC9) | MTT Assay | IC₅₀ of essential oil containing this compound = 113.95 µg/mL | Reduced cell viability | [2] |
| Oral Cancer (SCC9) | Annexin V Apoptosis Assay | 50 µg/mL of essential oil | ~2.5 times more effective in inducing early apoptosis compared to leaf essential oil | [2] |
Table 2: In Vivo and In Vitro Anti-inflammatory Activity of Natural this compound
| Model | Assay Type | Concentration/Dose | Effect | Reference |
| Mouse Paw Edema (Carrageenan-induced) | In vivo | Not specified | Significant inhibition of edema | [1] |
| Mouse Pleurisy Model | In vivo | Not specified | Significant inhibition of inflammation | [1] |
| Proteinase Inhibition | In vitro | IC₅₀ = 59.35 µg/ml | Inhibition of proteinase activity | [3] |
| Protein Denaturation Inhibition | In vitro | 46.2–71.4% inhibition | Inhibition of protein denaturation | [3] |
| Cyclooxygenase (COX) Inhibition | In vitro | 29.6-43.4% inhibition | Inhibition of COX enzymes | [3] |
| Lipoxygenase (LOX) Inhibition | In vitro | 26.3–41.2% inhibition | Inhibition of LOX enzyme | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Anticancer Assays
1. Sulforhodamine B (SRB) Assay for Cell Proliferation
-
Objective: To determine the growth inhibitory effect of this compound on cancer cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).
-
Post-incubation, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 515 nm) to quantify cell proliferation. The GI₅₀ (concentration for 50% growth inhibition) is then calculated.[1]
-
2. MTT Assay for Cell Viability
-
Objective: To assess the cytotoxic effect of this compound by measuring metabolic activity.
-
Methodology:
-
Cells are plated in 96-well plates and treated with different concentrations of this compound.
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ (concentration that inhibits 50% of cell viability) is determined.[2]
-
3. Annexin V Apoptosis Assay
-
Objective: To detect and quantify apoptosis (programmed cell death) induced by this compound.
-
Methodology:
-
Cells are treated with this compound for a defined period.
-
Both adherent and floating cells are collected and washed with a binding buffer.
-
The cells are then stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
The stained cells are analyzed by flow cytometry. The results differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).[2]
-
In Vivo and In Vitro Anti-inflammatory Assays
1. Carrageenan-Induced Paw Edema in Mice
-
Objective: To evaluate the in vivo anti-inflammatory effect of this compound.
-
Methodology:
-
A pre-treatment of this compound or a control vehicle is administered to mice (e.g., orally or intraperitoneally).
-
After a specific time, carrageenan is injected into the sub-plantar region of the mouse's hind paw to induce localized inflammation and edema.
-
The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition is calculated by comparing the paw volume of the this compound-treated group with the control group.[1]
-
2. Proteinase Inhibition Assay
-
Objective: To assess the ability of this compound to inhibit proteinase enzymes, which are involved in the inflammatory response.
-
Methodology:
-
A reaction mixture containing trypsin, Tris-HCl buffer, and this compound at various concentrations is incubated.
-
Casein is added as a substrate, and the mixture is incubated further.
-
The reaction is stopped by adding perchloric acid.
-
The cloudy suspension is centrifuged, and the absorbance of the supernatant is measured at 210 nm. The percentage of inhibition is calculated.[3]
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are attributed to its modulation of key cellular signaling pathways. Below are diagrams illustrating these pathways and a typical experimental workflow for evaluating its bioactivity.
Caption: Anticancer mechanism of this compound.
Caption: Anti-inflammatory mechanism of this compound.
Caption: Experimental workflow for bioactivity evaluation.
Conclusion and Future Directions
The available evidence strongly supports the potent anticancer and anti-inflammatory activities of naturally occurring this compound. Its ability to induce apoptosis in cancer cells and inhibit key inflammatory pathways highlights its therapeutic potential. However, the lack of data on the efficacy of synthetic this compound presents a significant gap in the literature.
Future research should prioritize the development of an efficient and scalable total synthesis of this compound. The biological evaluation of the synthetic compound would be a critical next step, enabling a direct and definitive comparison with its natural counterpart. Such studies would not only validate the therapeutic potential observed with natural this compound but also open avenues for the synthesis of novel analogs with improved efficacy and pharmacokinetic profiles. This would be a crucial advancement in the journey of developing this compound as a clinically viable therapeutic agent.
References
Benchmarking Spathulatol's Antioxidant Capacity: A Comparative Analysis
A comprehensive evaluation of the antioxidant potential of the marine-derived diterpenoid, spathulatol, is currently hampered by a lack of publicly available experimental data. While extracts of the brown algae Stoechospermum marginatum, a known source of this compound, have demonstrated antioxidant properties, specific quantitative data for the isolated compound in standardized assays such as DPPH, ABTS, and ORAC are not readily found in the existing scientific literature. This guide, therefore, serves as a framework for the future assessment of this compound's antioxidant capacity, outlining the standard benchmarks and experimental protocols required for a robust comparison.
In the field of antioxidant research, the efficacy of a novel compound is typically benchmarked against well-established standards. These standards provide a reference point for comparing the potency of new potential antioxidants. The most commonly used standards include Vitamin C (Ascorbic Acid), Vitamin E (α-tocopherol), and its water-soluble analog, Trolox.
Standard Antioxidant Benchmarks
To provide a context for future studies on this compound, the following table summarizes the typical antioxidant capacities of these standard compounds as determined by various assays. It is important to note that these values can vary between studies due to differences in experimental conditions.
| Compound | Assay | IC50 (µM) | TEAC (Trolox Equivalents) | ORAC (µmol TE/g) |
| This compound | DPPH | Data not available | Data not available | Data not available |
| ABTS | Data not available | Data not available | Data not available | |
| ORAC | Data not available | Data not available | Data not available | |
| Vitamin C | DPPH | ~5.00 - 12.36[1][2] | - | 128 - 133[3] |
| Vitamin E (α-tocopherol) | DPPH | ~12.1[4] | - | 580 - 1293[3][5][6] |
| Trolox | DPPH | ~12.1 - 56[4][7] | 1.0 (by definition) | 1.0 (by definition) |
Note: A lower IC50 value indicates greater antioxidant activity. TEAC values are expressed relative to Trolox. ORAC values quantify the oxygen radical absorbance capacity relative to Trolox.
General Mechanism of Antioxidant Action
Antioxidants function by neutralizing free radicals, which are highly reactive molecules that can cause cellular damage. This process, known as radical scavenging, involves the antioxidant donating an electron or a hydrogen atom to the free radical, thereby stabilizing it and preventing a chain reaction of further oxidative damage.
References
- 1. jurnal.unimed.ac.id [jurnal.unimed.ac.id]
- 2. journals.unpad.ac.id [journals.unpad.ac.id]
- 3. ionbiotech.mx [ionbiotech.mx]
- 4. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant activities of natural vitamin E formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spathulatol: A Head-to-Head Comparison with Standard Anti-inflammatory Drugs
A detailed analysis for researchers, scientists, and drug development professionals.
Spathulatol, a naturally occurring sesquiterpenoid alcohol found in a variety of plants, has garnered significant interest for its potential anti-inflammatory properties. This guide provides a comprehensive head-to-head comparison of this compound with established anti-inflammatory drugs—the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Celecoxib, and the corticosteroid Dexamethasone. The comparison is based on their mechanisms of action and publicly available in-vitro experimental data.
Mechanism of Action: A Comparative Overview
The anti-inflammatory effects of this compound and standard drugs are mediated through various biological pathways. While there are some overlapping mechanisms, key differences exist in their primary targets and modes of action.
This compound exhibits a multi-faceted approach to inflammation modulation. Its primary mechanisms include the dual inhibition of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This dual inhibition is significant as it allows for a broader suppression of inflammatory mediators, including prostaglandins and leukotrienes. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to downregulate the expression of inducible nitric oxide synthase (iNOS) and COX-2. Evidence also suggests that this compound can interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Ibuprofen , a traditional NSAID, primarily exerts its anti-inflammatory effect by non-selectively inhibiting both COX-1 and COX-2 enzymes. The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 is associated with common side effects such as gastrointestinal irritation.
Celecoxib is a selective COX-2 inhibitor. By specifically targeting the COX-2 enzyme, which is upregulated during inflammation, Celecoxib provides anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Dexamethasone , a potent synthetic corticosteroid, has a broad and complex mechanism of action. It binds to glucocorticoid receptors, and this complex then translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Dexamethasone can also exert non-genomic effects by interfering with signaling pathways in the cytoplasm.
Signaling Pathway Diagrams
To visually represent these mechanisms, the following diagrams illustrate the key signaling pathways affected by each compound.
Safety Operating Guide
Navigating Chemical Disposal in the Laboratory: A General Protocol in the Absence of Specific Data for Spathulatol
Absence of Specific Guidance for Spathulatol
Extensive searches for a Safety Data Sheet (SDS) and specific disposal procedures for a chemical identified as "this compound" did not yield any results. The following information is therefore based on established best practices for the handling and disposal of general laboratory chemicals, particularly when substance-specific data is unavailable. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Core Principle: Prioritize Safety and Compliance
When specific disposal instructions for a chemical are not available, the primary course of action is to treat the substance as hazardous until proven otherwise. Consultation with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor is mandatory.[1][2] These experts can provide guidance based on the chemical's known properties or arrange for analysis to determine the correct disposal route.[3][4]
**Step-by-Step General Disposal Protocol
The following steps outline a general procedure for managing and disposing of a laboratory chemical when a specific protocol is not available:
-
Initial Assessment and Hazard Identification:
-
Review all available information about the chemical, including its source, potential reactivity, and any known analogous compounds.
-
In the absence of data, assume the chemical may be flammable, corrosive, reactive, or toxic.[5]
-
Do not attempt to characterize the waste through personal testing without proper protocols and safety measures in place.[4]
-
-
Proper Waste Collection and Labeling:
-
Collect waste in a container that is compatible with the chemical.[5][6][7] The original container is often a suitable choice.[8]
-
Ensure the container is in good condition, with no leaks or cracks, and has a secure, sealable lid.[6][7]
-
Label the container clearly with the words "Hazardous Waste" and the full chemical name ("this compound" in this case).[1][6][7] If the composition is not fully known, label it as "Unknown Waste" and provide any available information.[1][3][9]
-
Indicate the date when the first waste was added to the container.[6]
-
-
Safe Storage:
-
Store the waste container in a designated and properly marked "Satellite Accumulation Area" (SAA) within the laboratory.[3][5][7]
-
Keep the container closed at all times, except when adding waste.[6][7][10]
-
Segregate the waste from incompatible materials.[3][6][8] For example, keep acids away from bases and oxidizers away from organic substances.[3][8]
-
Utilize secondary containment, such as a plastic tray, for liquid waste to contain any potential spills.[6][8][11]
-
-
Arrange for Disposal:
-
Contact your institution's EHS department to schedule a waste pickup.[2][6]
-
Provide them with all available information about the waste material.
-
Never dispose of unknown or hazardous chemicals down the drain or in the regular trash.[6][10] Evaporation of hazardous waste in a fume hood is also not a permissible disposal method.[3][10]
-
-
Empty Container Management:
-
A chemical container is generally not considered hazardous waste once it has been emptied through normal means.[12]
-
For many containers, triple rinsing with a suitable solvent is required.[10][12] The rinsate must be collected and disposed of as hazardous waste.[6][10]
-
After proper cleaning, deface or remove all labels from the container before disposing of it in the appropriate solid waste stream (e.g., glass recycling).[6][12]
-
Summary of General Chemical Disposal Procedures
| Step | Action | Key Considerations |
| 1. Identification | Treat as hazardous if unknown. | Consult institutional EHS for guidance. |
| 2. Segregation | Segregate from incompatible waste. | Store acids, bases, flammables, and oxidizers separately. |
| 3. Containment | Use a compatible, sealed, and labeled container. | The container must be in good condition. |
| 4. Labeling | Clearly label as "Hazardous Waste" with contents. | Include accumulation start date. |
| 5. Storage | Store in a designated Satellite Accumulation Area. | Use secondary containment for liquids. |
| 6. Disposal | Arrange for pickup through your EHS department. | Do not dispose of via sink or trash. |
| 7. Empty Containers | Triple rinse with an appropriate solvent. | Collect rinsate as hazardous waste and deface labels. |
Workflow for Laboratory Chemical Disposal
The following diagram illustrates the logical steps for managing and disposing of chemical waste in a laboratory setting.
Caption: General workflow for the disposal of laboratory chemical waste.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. unomaha.edu [unomaha.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. vumc.org [vumc.org]
- 11. Chemical Waste – EHS [ehs.mit.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Handling Spathulatol: Essential Safety Protocols and Procedures
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document outlines the critical personal protective equipment (PPE) and procedural guidelines for the safe handling and disposal of Spathulatol in a laboratory setting.
Due to the absence of a specific Safety Data Sheet (SDS) for a compound named "this compound" in publicly available databases, this guide is formulated based on the safety information for a closely related compound, Spathulenol . It is imperative to treat this guidance as a baseline and to conduct a thorough risk assessment before commencing any work. Should a specific SDS for "Sathulatol" become available, its recommendations will supersede the information presented here.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Spathulenol, which should be adopted for this compound until more specific information is available.
| Body Part | PPE Recommendation | Standard |
| Eyes | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[1] |
| Skin | Fire/flame resistant and impervious clothing. Chemical impermeable gloves. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory | Full-face respirator if exposure limits are exceeded or irritation is experienced. | Follow national and local regulations for respirator use. |
Safe Handling and Operational Plan
Safe handling practices are crucial to minimize exposure and prevent accidents. Always handle this compound in a well-ventilated area.[1]
Standard Operating Procedure for Handling this compound
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response Plan
First Aid Measures:
-
In case of skin contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If inhaled: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
If ingested: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Prevent further spillage or leakage if it is safe to do so.[1]
-
Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]
-
Collect and arrange for disposal in accordance with all applicable local, state, and federal regulations.
-
Contaminated packaging should be disposed of in the same manner as the chemical product.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
